Product packaging for FLT4 protein(Cat. No.:CAS No. 144638-77-7)

FLT4 protein

Cat. No.: B1179303
CAS No.: 144638-77-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Discovery

The understanding of FLT4 is intertwined with the discovery and characterization of the Vascular Endothelial Growth Factor (VEGF) family and their receptors. Research in the late 20th century focused on identifying factors that stimulate the formation of blood vessels. Following the identification and purification of VEGF (later termed VEGF-A) in the late 1980s, subsequent studies led to the discovery of its cognate receptors. wikipedia.orgahajournals.org The first two VEGF receptors identified were Flt-1 (VEGFR-1) and KDR/Flk-1 (VEGFR-2) in 1992. wikipedia.orgahajournals.org The third receptor, FLT4 (VEGFR3), was subsequently identified and found to be a receptor for VEGF-C and VEGF-D, distinguishing its primary role in mediating lymphangiogenesis. wikipedia.orgoup.com This discovery significantly advanced the understanding of how lymphatic vessels develop and are maintained. aacrjournals.org

Nomenclature and Synonyms

The FLT4 protein is known by several names and synonyms in scientific literature. The official gene symbol is FLT4, which encodes the protein Fms-related tyrosine kinase 4. hmdb.camaayanlab.cloud The most commonly used synonym is Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). uniprot.orgmybiosource.comuniprot.orghmdb.camaayanlab.cloudmycancergenome.orgraybiotech.comptglab.comsinobiological.comabclonal.comproteinatlas.orggnpbio.comuniprot.orgbpsbioscience.comebi.ac.ukbiolegend.comgenome.jpebi.ac.uk Other synonyms include Flt-4, LMPH1A, PCL, VEGFR-3, FLT41, LMPHM1, and CHTD7. maayanlab.cloudmycancergenome.orgraybiotech.comsinobiological.comabclonal.comproteinatlas.orggnpbio.comgenome.jpactive-bioscience.de

Here is a table summarizing the common names and synonyms for the this compound:

NameSynonyms
FLT4VEGFR3, Flt-4, LMPH1A, PCL, VEGFR-3, FLT41, LMPHM1, CHTD7, Fms-like tyrosine kinase 4, Tyrosine-protein kinase receptor FLT4 uniprot.orgmybiosource.comhmdb.camaayanlab.cloudmycancergenome.orgraybiotech.comptglab.comsinobiological.comabclonal.comproteinatlas.orggnpbio.comuniprot.orgbpsbioscience.comebi.ac.ukbiolegend.comgenome.jpebi.ac.ukactive-bioscience.de
Vascular Endothelial Growth Factor Receptor 3FLT4, Flt-4, VEGFR-3, Fms-like tyrosine kinase 4, Tyrosine-protein kinase receptor FLT4 uniprot.orgmybiosource.comuniprot.orghmdb.cauniprot.orgbpsbioscience.comebi.ac.ukbiolegend.com

Classification within Receptor Tyrosine Kinase Family (Class III RTKs)

FLT4 belongs to the large superfamily of receptor tyrosine kinases (RTKs). ptglab.combpsbioscience.comcusabio.com RTKs are cell surface receptors that bind to extracellular ligands and possess intrinsic tyrosine kinase activity within their intracellular domain. cusabio.comwikidoc.org This activity allows them to phosphorylate tyrosine residues on target proteins, thereby initiating intracellular signaling pathways. cusabio.comwikidoc.org

RTKs are categorized into various classes based on their extracellular domain structure. FLT4 is classified within the Class III RTK family. nih.gov This family is also referred to as the CSF-1/PDGF receptor subfamily or the VEGFR family, which is sometimes considered a distinct class (Class V) or closely related to Class III. mybiosource.comptglab.comgnpbio.comebi.ac.ukgenome.jpcusabio.comwikidoc.orgnih.govnih.govmdpi.com RTKs in this class, including FLT4, typically feature an extracellular region containing multiple immunoglobulin (Ig)-like domains, a single transmembrane helix, and a cytoplasmic region containing a split tyrosine kinase domain. biolegend.comcusabio.comnih.gov Specifically, the extracellular portion of FLT4 contains seven Ig-like domains, with domains 2 and 3 being primarily involved in ligand binding, and domain 1 also required for binding. biolegend.comnih.gov

The classification of FLT4 within the receptor tyrosine kinase family can be summarized as follows:

SuperfamilyFamilySubfamily/ClassSpecific Receptor
Protein Kinase SuperfamilyTyr protein kinase familyCSF-1/PDGF receptor subfamily mybiosource.comptglab.comgnpbio.comFLT4 (VEGFR3)
Receptor Tyrosine KinasesVEGFR family mycancergenome.orgwikidoc.orgnih.govmdpi.comClass III RTKs nih.govFLT4 (VEGFR3)

FLT4's function as a receptor for VEGFC and VEGFD, and its critical role in lymphangiogenesis and vascular development, are directly related to its structure and its classification as a receptor tyrosine kinase. mybiosource.comuniprot.orgwikipedia.orgoup.comnih.govnih.gov

Properties

CAS No.

144638-77-7

Molecular Formula

C8H14N2O

Synonyms

FLT4 protein

Origin of Product

United States

Molecular Architecture and Genetic Basis of Flt4

FLT4 Gene Structure and Locus (Chromosome 5q35.3)

The human FLT4 gene is located on the long arm of chromosome 5 at position 35.3 (5q35.3). wikipedia.orgivami.comtaylorandfrancis.com This gene spans approximately 48.7 kilobases and consists of 31 exons. taylorandfrancis.comresearchgate.net The gene's location on chromosome 5q35.3 has been consistently reported across various studies. wikipedia.orgivami.comtaylorandfrancis.com

FLT4 Protein Domain Organization

The this compound is a transmembrane receptor tyrosine kinase. wikipedia.orgeurofinsdiscovery.comnih.gov Its structure is characterized by several distinct domains: an extracellular region responsible for ligand binding, a single transmembrane helix, and an intracellular region containing tyrosine kinase domains crucial for signal transduction. mybiosource.comeurofinsdiscovery.com The full-length human this compound is predicted to be 1363 amino acids long with a molecular mass of 152 kDa. taylorandfrancis.com

Here is a breakdown of the protein's domains:

DomainLocationKey Features
Extracellular RegionN-terminusContains immunoglobulin-like domains for ligand binding. mybiosource.comeurofinsdiscovery.com
Transmembrane DomainWithin the sequenceAnchors the protein in the cell membrane. mybiosource.comeurofinsdiscovery.com
Intracellular RegionC-terminusContains tyrosine kinase domains for signal transduction and a C-terminal tail. mybiosource.comeurofinsdiscovery.com

Extracellular Immunoglobulin-Like Domains

The extracellular domain of FLT4 is characterized by the presence of seven immunoglobulin-like loops or domains. mybiosource.comeurofinsdiscovery.comspringermedizin.denih.govbiolegend.com These domains are critical for the binding of the receptor's ligands, VEGF-C and VEGF-D. mybiosource.comeurofinsdiscovery.com The extracellular domain of mature human VEGFR-3/FLT-4 consists of 751 amino acid residues. mybiosource.com The first seven extracellular domains contain the necessary information for ligand binding. mybiosource.com

Transmembrane Domain

The transmembrane domain is a single hydrophobic sequence that spans the cell membrane, anchoring the this compound to the cell surface. mybiosource.comeurofinsdiscovery.combiolegend.com In mature human VEGFR-3/FLT-4, this domain consists of 22 amino acid residues. mybiosource.com

Intracellular Tyrosine Kinase Domains

The intracellular region of FLT4 contains tyrosine kinase domains. mybiosource.comeurofinsdiscovery.combiolegend.comzfin.org These domains possess enzymatic activity, specifically the ability to transfer phosphate (B84403) groups to tyrosine residues on target proteins, a process known as tyrosine phosphorylation. genecards.orgwikipedia.orgeurofinsdiscovery.com This phosphorylation is essential for initiating intracellular signaling cascades upon ligand binding. genecards.orgoup.com The intracellular region of mature human VEGFR-3/FLT-4 consists of 482 amino acid residues and contains two intracellular tyrosine kinase domains. mybiosource.comresearchgate.net Mutations in these tyrosine kinase domains can disrupt VEGFR-3 signaling. medlineplus.govresearchgate.net

C-terminal Tail

The intracellular region also includes a C-terminal tail following the tyrosine kinase domains. eurofinsdiscovery.combiolegend.comzfin.org This tail can vary in length due to alternative processing, leading to different isoforms of the protein. nih.gov The C-terminal tail is considered important for receptor function. nih.gov

FLT4 Isoforms and Alternative Processing

The FLT4 gene can produce multiple protein isoforms through alternative processing of primary transcripts, including alternative splicing and alternative polyadenylation. nih.govmybiosource.com In humans, two main transcripts of 4.5 kb and 5.8 kb have been identified. nih.govnih.gov These transcripts encode two polypeptides, a shorter form (FLT4s) and a longer form (FLT4l), which differ in their C-terminal tails. nih.gov The 5.8 kb mRNA has a 3' coding region that is 65 codons longer than that of the 4.5 kb mRNA. nih.gov This difference is a result of alternative polyadenylation and subsequent alternative splicing. nih.gov These isoforms can have different biological activities. nih.gov The generation of the shorter transcript in humans involves splicing into a human endogenous retrovirus located between the last two exons, a mechanism not observed in mice which have only a single Vegfr-3 transcript. nih.gov

Flt4 Signaling Pathways and Molecular Interactions

Ligand Binding and Receptor Activation Dynamics

FLT4 receptor activation is initiated by the binding of specific growth factors from the Vascular Endothelial Growth Factor (VEGF) family to its extracellular domain. This binding event triggers conformational changes that lead to receptor dimerization and subsequent activation of the intracellular kinase domain creativebiomart.net.

Cognate Ligands (VEGF-C, VEGF-D, VEGF-A)

The primary cognate ligands for FLT4 are Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D) mybiosource.comnih.govcreativebiomart.net. These ligands bind to the extracellular domain of FLT4, which is characterized by seven immunoglobulin-like loops mybiosource.com. VEGF-C and VEGF-D are structurally related, both possessing N- and C-terminal extensions flanking a central VEGF homology domain nih.govprospecbio.com. The mature forms of VEGF-C and VEGF-D, which have undergone proteolytic processing, exhibit increased affinity for FLT4 mdpi.com.

While VEGF-C and VEGF-D are the primary ligands, VEGF-A has also been shown to interact with FLT4, albeit to a lesser degree than VEGF-C mybiosource.com. Signaling by activated FLT4 can even lead to enhanced production of VEGF-C and, to a lesser extent, VEGF-A, creating a positive feedback loop that amplifies FLT4 signaling mybiosource.comuniprot.org.

Research indicates that VEGF-C binding to FLT4 involves immunoglobulin-like loops 1 and 2 of the receptor's extracellular domain mdpi.com.

Ligand-Induced Receptor Dimerization

Ligand binding to FLT4 induces receptor dimerization, a crucial step for activating the intracellular tyrosine kinase domains creativebiomart.net. This dimerization brings the kinase domains of two receptor monomers into close proximity, allowing for trans-autophosphorylation genecards.orguniprot.org.

In the presence of bound VEGF-C or VEGF-D, FLT4 primarily forms homodimers, meaning two FLT4 receptor molecules associate mdpi.comgenecards.orguniprot.org. This homodimerization is essential for the subsequent activation of downstream signaling pathways involved in lymphangiogenesis mdpi.com.

FLT4 can also form heterodimers with other receptor tyrosine kinases, notably KDR (also known as VEGFR-2) mdpi.comuniprot.orggenecards.orguniprot.orguniprot.org. Heterodimerization with KDR modulates KDR signaling and is implicated in both lymphangiogenesis and angiogenesis mybiosource.commdpi.comuniprot.org. While VEGF-A can induce KDR homodimers, VEGF-C can induce the formation and activation of both FLT4 homodimers and FLT4/KDR heterodimers mdpi.com.

Dimerization is critical for signaling, and studies on KDR suggest that dimeric forms of the extracellular domain bind ligands with much higher affinity than monomeric forms, indicating a strong avidity component in ligand binding to predimerized receptors researchgate.net.

Receptor Internalization and Trafficking Mechanisms

Following ligand binding and activation, FLT4 undergoes internalization, a process crucial for the full activation of downstream signaling pathways uniprot.orgnih.gov. Ligand-mediated autophosphorylation leads to rapid internalization of the receptor uniprot.orguniprot.orguniprot.org.

Receptor internalization and subsequent trafficking are regulated by various transmembrane and intracellular proteins researchgate.netfrontiersin.org. For instance, Robo4 and EphB4 receptors can promote VEGFR3 internalization, while VE-Cadherin helps maintain surface VEGFR3 availability researchgate.netfrontiersin.org. Cytoplasmic adapter proteins like Epsin 1/2 and AIP1 promote internalization and degradation of VEGFR3, while ARRB1 and AGS8 promote its surface availability researchgate.net.

VEGFC-mediated VEGFR3 trafficking is also influenced by other signaling pathways. Activation of the EphB4 receptor by EphrinB2 or intracellular activation of AIP1 increases VEGFC-induced VEGFR3 internalization and decreases the stability of internalized VEGFR3 frontiersin.org. Epsins, which are ubiquitin-binding endocytic clathrin adapter proteins, also enhance VEGFR3 membrane internalization and degradation frontiersin.org. Conversely, the Ang2/Tie/PI3K signaling axis can increase cell surface VEGFR3 expression by promoting the recycling of early endosomal VEGFR3 back to the plasma membrane, thereby bypassing late endosomal degradation pathways frontiersin.org.

Genetic variations can also impact FLT4 trafficking. For example, the FLT4 rs307826 variant, which results in a T494A amino acid substitution, has been associated with increased VEGFR-3 phosphorylation and membrane trafficking nih.gov. This suggests that this variant might make VEGFR-3 more susceptible to internalization and signaling activation nih.gov.

Intracellular Signal Transduction Cascades

Upon ligand-induced dimerization and autophosphorylation of tyrosine residues in its intracellular domain, FLT4 activates several downstream intracellular signaling cascades creativebiomart.netgenecards.org. These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling molecules genecards.orgsmw.ch.

Key signaling pathways activated by FLT4 include:

The MAPK/ERK pathway: This pathway, involving MAPK1/ERK2 and MAPK3/ERK1, is activated by FLT4 signaling and regulates processes such as cell migration and differentiation mybiosource.comontosight.aiuniprot.orggenecards.org. Phosphorylation at tyrosine residues Tyr-1230, Tyr-1231, and Tyr-1337 on FLT4 is important for interaction with GRB2 and subsequent activation of this pathway genecards.org.

The PI3K/AKT pathway: Activation of the AKT1 signaling pathway by FLT4 promotes cell survival and proliferation mybiosource.comontosight.aiuniprot.orggenecards.org. Phosphorylation at tyrosine residues Tyr-1230, Tyr-1231, and Tyr-1337 is also important for interaction with GRB2 and subsequent activation of the AKT1 pathway genecards.org. FLT4 mediates phosphorylation of PIK3R1, the regulatory subunit of phosphatidylinositol 3-kinase uniprot.orggenecards.org.

The JNK signaling pathway: FLT4 signaling also mediates the activation of the MAPK8 and JUN signaling pathway mybiosource.comuniprot.orguniprot.org. Phosphorylation at tyrosine residues Tyr-1063 and Tyr-1337 is important for interaction with CRK and subsequent activation of MAPK8 genecards.org.

The PLCγ pathway: This pathway is also regulated by VEGFR-3 signaling and is involved in cell migration and adhesion ontosight.ainih.gov.

Autophosphorylation occurs in trans, where one subunit of the dimeric receptor phosphorylates tyrosine residues on the other subunit genecards.orguniprot.org. Phosphorylation at Tyr-1068 is required for autophosphorylation at additional tyrosine residues genecards.orguniprot.org. In addition to ligand-induced phosphorylation, FLT4 can also be phosphorylated by SRC at specific tyrosine residues in response to endothelial cell adhesion onto collagen, even in the absence of FLT4 kinase activity genecards.orguniprot.org.

Here is a summary of key phosphorylation sites and their associated downstream interactions:

Phosphorylation Site(s)Interacting ProteinDownstream Pathway ActivatedReference
Tyr-1063, Tyr-1337CRKMAPK8 (JNK) genecards.org
Tyr-1230, Tyr-1231, Tyr-1337GRB2AKT1, MAPK1/ERK2, MAPK3/ERK1 genecards.org
Multiple TyrosinesSHC1Unspecified (Phosphorylates SHC1) uniprot.org
Ser-473 (on AKT1)AKT1Survival, Proliferation uniprot.org
Thr-183, Tyr-185 (on MAPK8)MAPK8JNK signaling uniprot.org
-PIK3R1PI3K/AKT uniprot.orggenecards.org

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Activation

FLT4 signaling mediates the activation of the AKT1 signaling pathway proteinatlas.orgdrugbank.com. Activated FLT4 promotes the phosphorylation of AKT1 at Ser-473 proteinatlas.orgdrugbank.com. Phosphorylation at Tyr-1230, Tyr-1231, and Tyr-1337 on FLT4 is important for the interaction with GRB2, which subsequently leads to the activation of the AKT1 signaling pathway arigobio.comgenecards.orgarigobio.comstjohnslabs.com. FLT4 also mediates the phosphorylation of PIK3R1, the regulatory subunit of phosphatidylinositol 3-kinase proteinatlas.orgdrugbank.com. PIK3R1 contains SH2 domains that facilitate interaction with activated receptor tyrosine kinases like FLT4 following VEGFC binding nih.gov. MicroRNA-221 may influence FLT4 signaling output through its regulation of PIK3R1 levels nih.gov.

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Activation (MAPK1/ERK2, MAPK3/ERK1, MAPK8, JUN signaling)

FLT4 signaling mediates the activation of the MAPK1/ERK2 and MAPK3/ERK1 signaling pathways proteinatlas.orgdrugbank.com. Phosphorylation at Tyr-1230, Tyr-1231, and Tyr-1337 on FLT4 is crucial for the interaction with GRB2, which leads to the activation of the MAPK1/ERK2 and/or MAPK3/ERK1 signaling pathways arigobio.comgenecards.orgarigobio.comstjohnslabs.com. FLT4 also mediates the activation of MAPK8 and the JUN signaling pathway proteinatlas.orgdrugbank.com. It promotes the phosphorylation of MAPK8 at Thr-183 and Tyr-185 proteinatlas.orgdrugbank.com. Phosphorylation at Tyr-1063 and Tyr-1337 on FLT4 is important for interaction with CRK and subsequent activation of MAPK8 arigobio.comgenecards.orgarigobio.comstjohnslabs.com. MAPK8, also known as c-Jun-N-terminal kinase, is a subtype of MAPK taylorandfrancis.com.

Involvement of SRC Family Kinases

SRC family kinases are involved in FLT4 signaling. In response to endothelial cell adhesion onto collagen, FLT4 can be phosphorylated by SRC at multiple tyrosine residues (Tyr-830, Tyr-833, Tyr-853, Tyr-1063, Tyr-1333, and Tyr-1337) even in the absence of FLT4 kinase activity arigobio.comgenecards.orgarigobio.comstjohnslabs.com. FLT4 has also been identified in a complex with SRC and ITGB1 genecards.orguniprot.orgmybiosource.com. Phosphorylation of FLT4 in response to H2O2 is mediated by a process requiring SRC and PRKCD activity arigobio.com.

FLT4 Protein-Protein Interaction Network (Interactome)

FLT4 engages in a network of protein-protein interactions that are crucial for transducing downstream signals and modulating cellular responses.

Direct Downstream Signaling Adaptor Proteins

Upon ligand binding and autophosphorylation, FLT4 creates docking sites for various downstream signaling molecules creativebiomart.net. Several direct downstream signaling adaptor proteins interact with FLT4. These include SHC1, PIK3R1, CRK, and GRB2 genecards.orguniprot.orgmybiosource.com. FLT4 phosphorylates SHC1 proteinatlas.orgdrugbank.com. Interaction with the phosphotyrosine binding domain of SHC1 is required for the transforming activity of FLT4 nih.gov. Phosphorylation at specific tyrosine residues on FLT4 is important for interactions with these adaptor proteins arigobio.comgenecards.orgarigobio.comstjohnslabs.com. For example, phosphorylation at Tyr-1063 and Tyr-1337 is important for interaction with CRK, leading to MAPK8 activation arigobio.comgenecards.orgarigobio.comstjohnslabs.com. Phosphorylation at Tyr-1230, Tyr-1231, and Tyr-1337 is important for interaction with GRB2, leading to activation of the AKT1 and MAPK/ERK pathways arigobio.comgenecards.orgarigobio.comstjohnslabs.com. GRB2 can interact directly with FLT4 as well as indirectly through interaction with SHC sci-hub.se.

Interactions with Phosphatases

FLT4 also interacts with phosphatases, which play a role in regulating its signaling activity by dephosphorylating specific residues. Interactions have been reported with PTPN14 and PTPN11 (SHP-2) genecards.orguniprot.orgmybiosource.com. The interaction between FLT4 and PTPN14 is enhanced by stimulation with VEGFC genecards.orguniprot.orgmybiosource.comuniprot.orggenecards.orguniprot.org. PTPN14 is a protein tyrosine phosphatase genecards.org.

Association with Adhesion Molecules (e.g., ITGB1)

FLT4, also known as Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), exhibits significant interactions with adhesion molecules, particularly β1 integrin (ITGB1). This association is crucial for various cellular processes, including cell migration and the regulation of FLT4 signaling itself.

Research indicates a cooperative interaction between β1 integrin and FLT4 that is essential for cell migration nih.govthebiogrid.org. Studies using VEGFR-3-transfected cells and primary dermal microvascular endothelial cells have shown that stimulation with extracellular matrix (ECM) proteins like collagen or fibronectin leads to increased tyrosine phosphorylation of VEGFR-3, even in the absence of its cognate ligand nih.govresearchgate.net. This phosphorylation was diminished by blocking antibodies against β1 integrin, and cross-linking with anti-β1 integrin antibody similarly induced VEGFR-3 tyrosine phosphorylation nih.gov.

Furthermore, stimulation with collagen or fibronectin was found to induce an association between β1 integrin and VEGFR-3 nih.gov. This ECM-induced tyrosine phosphorylation of VEGFR-3 was inhibited by cytochalasin D, an inhibitor of actin polymerization, suggesting a link to the cytoskeleton nih.gov. While collagen or fibronectin alone induced limited cell migration, the addition of a gradient of the cognate ligand, VEGF-D, dramatically enhanced migration nih.gov. VEGF-D failed to induce cell migration without ECM proteins, and inhibiting either VEGFR-3 or β1 integrin with blocking antibodies prevented cell migration induced by ECM and VEGF-D, highlighting the requirement for signals from both molecules nih.gov.

The interaction between β1 integrin and FLT4 is considered vital for the activation of FLT4 signaling researchgate.netmdpi.com. Integrin-linked kinase (ILK) has been identified as a regulator that interferes with the interaction between β1 integrin and FLT4 researchgate.netmdpi.comembopress.org. Studies have shown that endothelial cell-specific deletion of ILK in mice leads to hyper-activation of VEGFR3 signaling and excessive lymphatic vascular growth, which can be rescued by the deletion of an Itgb1 allele nih.govnih.gov. This suggests that ILK attenuates interactions between VEGFR3 and β1 integrin, thereby preventing non-physiologic hyper-activation of VEGFR3 signaling researchgate.net. Mechanical stimulation has also been shown to disrupt the assembly of ILK and β1 integrin, allowing β1 integrin to better interact with VEGFR3 nih.govnih.gov.

The association between FLT4 and ITGB1 has also been noted in the context of focal adhesion pathways. FLT4 and ITGB1 are among the genes related to focal adhesion that have been identified as potentially playing important roles in certain cancers, such as lung squamous cell carcinoma frontiersin.org.

Here is a summary of key interactions and findings:

Interaction/FindingContext/StimulusOutcome/EffectSource(s)
Association between β1 integrin and VEGFR-3 (FLT4)Stimulation with collagen or fibronectinInduced association nih.gov
Tyrosine phosphorylation of VEGFR-3Stimulation with collagen or fibronectinIncreased phosphorylation (ligand-independent) nih.govresearchgate.net
Tyrosine phosphorylation of VEGFR-3Cross-linking with anti-β1 integrin antibodyInduced phosphorylation nih.gov
Cell migrationECM + VEGF-D gradientDramatically enhanced migration (requires both β1 integrin and VEGFR-3 signals) nih.gov
Interaction between β1 integrin and FLT4GeneralVital for the activation of FLT4 signaling researchgate.netmdpi.com
ILK interference with β1 integrin and FLT4 interactionPresence of ILKAttenuates interaction, inhibits hyper-activation of VEGFR3 signaling researchgate.netmdpi.comembopress.orgresearchgate.net
Increased interaction of VEGFR3 and β1 integrinAbsence of ILKLeads to hyper-activation of VEGFR3 signaling and excessive lymphatic growth nih.govresearchgate.net
Disruption of ILK-β1 integrin complexMechanical stimulation of LECsAllows β1 integrin to better interact with VEGFR3 nih.govnih.gov
FLT4 and ITGB1 in focal adhesion pathwaysLung Squamous Cell CarcinomaIdentified as potentially important genes frontiersin.org

Expression Profile and Cellular Localization of Flt4

Developmental Expression Patterns

FLT4 expression is developmentally regulated, showing distinct patterns during embryonic development compared to adulthood. In early embryogenesis, FLT4 mRNA is detected in angioblasts of the head mesenchyme, the cardinal vein, and the extraembryonic allantois in mouse embryos. nih.gov As development progresses, around 12.5 days postcoitus (p.c.) in mice, FLT4 signal is observed in developing venous and presumptive lymphatic endothelia, but not in arterial endothelia. nih.gov During later developmental stages, FLT4 mRNA expression becomes restricted to vascular plexuses lacking red blood cells, which represent developing lymphatic vessels. nih.govnih.gov Studies in human fetal tissues have also revealed FLT4 mRNA expression in vascular endothelial cells within developing vessels of various organs. nih.govnih.gov These studies indicate overlapping but distinct expression patterns of FLT4 compared to other VEGF receptors like FLT1 and KDR/FLK-1 in fetal endothelial cells. nih.govnih.gov Complete knockout of Flt4 in mice results in embryonic lethality around E9.5 due to heart malformation, highlighting its essential role in cardiovascular development. oup.com

Tissue and Cell-Specific Expression

The expression of FLT4 shows significant tissue and cell specificity, particularly between lymphatic and vascular endothelial cells.

Lymphatic Endothelial Cells

FLT4 is considered a key marker for lymphatic endothelial cells (LECs). aacrjournals.org In adult human tissues, FLT4 mRNA expression is largely restricted to lymphatic endothelia and some high endothelial venules. nih.govnih.govaacrjournals.orgwjgnet.com Increased expression of FLT4 has been observed in lymphatic sinuses in metastatic lymph nodes and in lymphangiomas. nih.govnih.govaacrjournals.org During lymphangiogenesis, the formation of new lymphatic vessels, FLT4 expression is increased in lymphatic endothelial cells. mdpi.com FLT4 signaling is crucial for maintaining the expression of PROX1, a key transcription factor for lymphatic endothelial cell identity, in lymphatic endothelial progenitor cells. mdpi.com

Vascular Endothelial Cells

While prominently expressed in embryonic vascular endothelial cells, FLT4 expression in blood vascular endothelial cells decreases during development. mdpi.com However, its expression can be reinduced in vascular endothelial cells during angiogenesis, the formation of new blood vessels. oup.com Studies in human fetal tissues have shown FLT4 mRNA expression in vascular endothelial cells of developing vessels in several organs. nih.govnih.gov

Hematopoietic and Progenitor Cells

Under normal conditions, FLT4 is generally not expressed in CD45+ hematopoietic cells. nih.gov However, FLT4 has been detected on certain circulating progenitor cells or support cells that maintain progenitor cells under some pathological conditions. nih.gov FLT4 is also expressed on mononuclear cells in the context of cancer and inflammatory diseases. nih.gov Studies have reported FLT4 expression in leukemic blasts in Acute Myeloid Leukemia (AML), where the VEGF-C/FLT4 signaling axis is related to blast survival. nih.govnih.gov FLT4 mRNA has been detected in some hematopoietic cell lines, such as human erythroleukemia (HEL) cells. nih.govnih.govnih.gov

Expression in Other Tissues and Cell Types

FLT4 exhibits low tissue specificity in terms of RNA expression across various normal tissues. proteinatlas.org It has been detected in a variety of adult human tissues, including liver, muscle, thymus, placenta, lung, testis, ovary, prostate, heart, and kidney. genecards.org In mouse, a 5.8-kb transcript is expressed in a variety of tissues. nih.gov Protein expression has been observed in most tissues, including endothelial cells. proteinatlas.orgproteinatlas.org FLT4 expression has also been noted in tumor cells in various malignancies, such as non-small cell lung cancer and gastric cancer, in addition to its expression on endothelial cells within the tumor microenvironment. aacrjournals.orgwjgnet.com

Data Table: Summary of FLT4 Expression

Cell Type / TissueDevelopmental ExpressionAdult Expression (Normal)Pathological ConditionsSource
AngioblastsDetected (early embryo)Not applicableNot applicable nih.gov
Cardinal Vein EndotheliaDetected (early embryo)Not applicableNot applicable nih.gov
Extraembryonic AllantoisDetected (early embryo)Not applicableNot applicable nih.gov
Developing Venous EndotheliaDetectedNot applicableNot applicable nih.gov
Presumptive Lymphatic EndotheliaDetectedNot applicableNot applicable nih.gov
Arterial EndotheliaNot detectedNot applicableNot applicable nih.gov
Lymphatic Endothelial CellsIncreased during development, restricted laterPrimarily restricted to lymphatic endothelia and HEVs. nih.govnih.govaacrjournals.orgwjgnet.comIncreased in metastatic lymph nodes and lymphangioma. nih.govnih.govaacrjournals.org nih.govnih.govaacrjournals.orgwjgnet.commdpi.com
Vascular Endothelial CellsDetected (fetal vessels), decreases later nih.govnih.govmdpi.comDetected (low specificity) proteinatlas.orgproteinatlas.orgReinduced during angiogenesis. oup.com Expressed in tumor microenvironment. aacrjournals.orgwjgnet.com nih.govnih.govoup.comaacrjournals.orgwjgnet.commdpi.comproteinatlas.orgproteinatlas.org
Hematopoietic Cells (CD45+)Not applicableGenerally not expressed. nih.govDetected in some circulating progenitor/support cells under pathological conditions. nih.gov Detected in leukemic blasts in AML. nih.govnih.gov nih.govnih.gov
Hematopoietic Cell Lines (e.g., HEL)Not applicableExpressed. nih.govnih.govnih.govNot applicable nih.govnih.govnih.gov
Adult LiverNot applicableDetected. genecards.orgNot applicable genecards.org
Adult MuscleNot applicableDetected. genecards.orgNot applicable genecards.org
Adult ThymusNot applicableDetected. genecards.orgNot applicable genecards.org
Adult PlacentaNot applicableDetected. genecards.orgNot applicable genecards.org
Adult LungNot applicableDetected. genecards.orgNot applicable genecards.org
Adult TestisNot applicableDetected. genecards.orgNot applicable genecards.org
Adult OvaryNot applicableDetected. genecards.orgNot applicable genecards.org
Adult ProstateNot applicableDetected. genecards.orgNot applicable genecards.org
Adult HeartNot applicableDetected. genecards.orgNot applicable genecards.org
Adult KidneyNot applicableDetected. genecards.orgNot applicable genecards.org
Tumor CellsNot applicableNot applicableExpressed in various tumors (e.g., NSCLC, gastric cancer). aacrjournals.orgwjgnet.com aacrjournals.orgwjgnet.com

Subcellular Distribution

The FLT4 protein is a transmembrane tyrosine kinase. nih.gov It is primarily localized to the cell membrane, where it acts as a receptor for its ligands, VEGF-C and VEGF-D. uniprot.orgmybiosource.com Upon ligand binding, FLT4 undergoes autophosphorylation on tyrosine residues, initiating downstream signaling pathways. genecards.orguniprot.org Studies have indicated that activated FLT4 can form signaling complexes at the activated receptor. nih.gov

While the plasma membrane is the main site of action, FLT4 has also been detected in other cellular compartments. It is found in the cytoplasm and can exhibit cytoplasmic and membranous expression in most tissues. proteinatlas.orgproteinatlas.org Some studies suggest localization to the perinuclear endoplasmic reticulum, particularly for certain FLT4 variants associated with developmental disorders like Tetralogy of Fallot. oup.comnih.gov The protein is predicted to be located in the cytoplasm, membrane, and nucleus, and is predicted to be part of a receptor complex. uniprot.orgzfin.org Subcellular fractionation studies have shown a significant proportion of wild-type this compound in the plasma membrane/cytoplasmic fraction, with less in the vesicular and nuclear fractions. oup.com Receptor internalization upon ligand binding can lead to a higher density of FLT4 in the cytosol. nih.govashpublications.org

Data Table: Subcellular Localization of FLT4

Subcellular LocationNotesSource
Plasma MembranePrimary location, acts as a cell-surface receptor. uniprot.orgmybiosource.comzfin.org
CytoplasmDetected in most tissues, can increase upon ligand-induced internalization. nih.govproteinatlas.orgproteinatlas.orgzfin.orgashpublications.orguniprot.org
MembranousObserved in most tissues. proteinatlas.orgproteinatlas.orgzfin.org
Receptor ComplexPredicted to be part of. uniprot.orgzfin.org
Perinuclear Endoplasmic ReticulumObserved for certain disease-associated variants. oup.comnih.gov
Vesicular FractionDetected to a lesser extent. oup.com
Nuclear FractionDetected to a lesser extent. oup.comzfin.orguniprot.org
MicrotubulesLocalized to. proteinatlas.org
Primary CiliumLocalized to. proteinatlas.org
Cytokinetic BridgeLocalized to. proteinatlas.org
CalyxLocalized to. proteinatlas.org
Connecting PieceLocalized to. proteinatlas.org
Mid PieceLocalized to. proteinatlas.org
Principal PieceLocalized to. proteinatlas.org

Plasma Membrane Localization

FLT4 functions as a cell-surface receptor, and a significant pool of the protein is localized to the plasma membrane. mybiosource.comzfin.orggenecards.org As a single-pass type I membrane protein, it is integrated into the plasma membrane, where its extracellular domain can bind to ligands like VEGF-C and VEGF-D. medlineplus.govmybiosource.comgenecards.org Ligand binding at the plasma membrane triggers autophosphorylation of the receptor and initiates downstream signaling cascades. genecards.org Following ligand-mediated activation, FLT4 undergoes rapid internalization from the plasma membrane. genecards.org This internalization is required for certain downstream signaling events, such as the activation of the extracellular signal-regulated kinases (ERK) pathway. ahajournals.orghaematologica.org

Cytoplasmic and Nuclear Presence

Beyond its primary location at the plasma membrane, this compound has also been detected in the cytoplasm and nucleus of cells. zfin.orggenecards.orgnih.govproteinatlas.orguniprot.org The presence of FLT4 in these intracellular compartments suggests potential roles beyond its function as a cell surface receptor. While the precise functions of cytoplasmic and nuclear FLT4 are still under investigation, its presence in the cytoplasm is noted in most tissues, including endothelial cells. proteinatlas.orgproteinatlas.org Subcellular fractionation studies have validated the presence of this compound in the cytoplasmic fraction. nih.gov

Perinuclear Endoplasmic Reticulum Localization in Specific Variants

Research has revealed that certain genetic variants of FLT4 can lead to altered cellular localization, particularly aggregation in the perinuclear endoplasmic reticulum (ER). nih.govoup.comresearchgate.net This phenomenon has been observed with FLT4 variants identified in patients with Tetralogy of Fallot (TOF), a congenital heart disease. nih.govresearchgate.netnih.gov Unlike wild-type FLT4 or variants associated with lymphedema (Milroy disease), TOF-associated variants tend to aggregate in the perinuclear ER and the vesicular secretory pathway. nih.govoup.com This mislocalization and aggregation can activate intracellular proteostatic and metabolic signaling pathways, suggesting a distinct pathogenic mechanism for these specific variants. nih.govresearchgate.netnih.gov

Table 1: Summary of FLT4 Cellular Localization

Cellular CompartmentPresence (Wild-Type FLT4)Presence (Specific Variants - e.g., TOF-associated)Notes
Plasma MembraneYes mybiosource.comzfin.orggenecards.orgYes (initial, followed by altered trafficking)Primary site of ligand binding and receptor activation. medlineplus.govgenecards.org
CytoplasmYes zfin.orggenecards.orgnih.govproteinatlas.orguniprot.orgYes nih.govDetected in most tissues, including endothelial cells. proteinatlas.orgproteinatlas.org
NucleusYes (less prominent) zfin.orggenecards.orgnih.govuniprot.orgDetected in some fractions nih.govPotential roles in nuclear processes are being investigated.
Perinuclear Endoplasmic ReticulumNo (typically) nih.govoup.comYes (aggregation) nih.govoup.comresearchgate.netObserved with certain pathogenic variants (e.g., TOF-associated). nih.gov

Physiological Roles of Flt4 in Developmental Biology and Homeostasis

Regulation of Lymphangiogenesis

Lymphangiogenesis, the formation of lymphatic vessels from pre-existing ones, is a fundamental process for which FLT4 signaling is indispensable.

The initiation of the lymphatic system is critically dependent on the FLT4 signaling pathway. During embryonic development, a subset of endothelial cells in the cardinal vein begins to express the transcription factor PROX1, marking their commitment to a lymphatic fate. The activation of FLT4 by its ligands, primarily Vascular Endothelial Growth Factor C (VEGF-C) and to a lesser extent Vascular Endothelial Growth Factor D (VEGF-D), is a key step in this process. medlineplus.govmedlineplus.gov This ligand-receptor interaction triggers a cascade of downstream signaling events that are essential for the budding, migration, and proliferation of lymphatic endothelial cells (LECs) from the cardinal vein to form the primordial lymphatic structures. medlineplus.govmedlineplus.govmdpi.com

In murine embryos, FLT4 mRNA signals are first detected in the angioblasts of the head mesenchyme and the cardinal vein around day 8.5 post-coitum. nih.gov By day 12.5, its expression is prominent in developing venous and presumptive lymphatic endothelia. nih.gov As development progresses, FLT4 expression becomes progressively restricted to the lymphatic endothelium. nih.gov Studies in zebrafish have further elucidated this process, demonstrating that the Vegfc/Flt4 signaling axis is required for the sprouting and differentiation of lymphatic progenitors. nih.govnih.gov The downstream signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). nih.govnih.govresearchgate.net Deletion of key tyrosine residues in the cytoplasmic domain of Flt4 prevents ERK phosphorylation and consequently halts the initiation of lymphatic vessel sprouting and differentiation. nih.govresearchgate.net

Mutations that disrupt FLT4 signaling can lead to severe lymphatic developmental defects. For instance, inactivating mutations in the FLT4 gene are the cause of Milroy disease, a form of primary congenital lymphedema characterized by the abnormal development of lymphatic vessels, leading to fluid accumulation in the tissues. medlineplus.govmedlineplus.gov

Beyond its role in the initial formation of lymphatic vessels, FLT4 signaling is crucial for the ongoing maintenance and integrity of the lymphatic endothelium throughout life. wikipedia.org The lymphatic endothelium is characterized by specialized cell-cell junctions that regulate the entry of interstitial fluid, macromolecules, and immune cells into the lymphatic system. northwestern.edunih.gov Lymphatic capillaries have discontinuous, "button-like" junctions that allow for high permeability, while collecting vessels have more continuous, "zipper-like" junctions to prevent leakage of lymph. northwestern.edunih.gov

Role in Vasculogenesis and Angiogenesis

While FLT4 is predominantly associated with lymphangiogenesis, it also plays a role in the earlier processes of vasculogenesis (the de novo formation of blood vessels) and angiogenesis (the formation of new blood vessels from pre-existing ones).

During early embryonic development, FLT4 is expressed in vascular endothelial cells and is essential for the proper development of the cardiovascular system. jensenlab.org Complete knockout of the Flt4 gene in mice is embryonically lethal due to severe cardiovascular defects, including malformation of the heart and defects in the remodeling of the primary vascular plexus. nih.govjensenlab.org In zebrafish, knockdown of flt4 leads to defects in the morphogenesis of segmental arteries. nih.gov

In the context of postnatal and pathological angiogenesis, FLT4 expression can be re-induced in blood vascular endothelial cells. nih.gov It is particularly upregulated in the "tip cells" of angiogenic sprouts, which are the leading cells in the formation of new blood vessels. nih.govbiologists.com In models of hypoxia-induced retinal neovascularization, FLT4 expression is significantly increased. nih.gov Blockade of FLT4 signaling in these models can lead to decreased sprouting, reduced vascular density, and diminished endothelial cell proliferation. nih.gov Interestingly, FLT4 stimulation can augment VEGF-induced angiogenesis and can even sustain angiogenesis when the primary angiogenic receptor, VEGFR2, is inhibited. nih.gov This suggests a partially redundant but also distinct role for FLT4 in angiogenesis. However, in the developing trunk of the zebrafish embryo, Dll4, a component of the Notch signaling pathway, suppresses Vegfc/Flt4 signaling in arteries to ensure normal development. uq.edu.aubiologists.com

Contributions to Cardiovascular Development (e.g., cardiac valvulogenesis, heart looping)

FLT4 plays a significant, albeit distinct, role in the development of the cardiovascular system. jensenlab.orgnih.govnih.govmanchester.ac.uk Rare genetic variants in FLT4 have been associated with congenital heart defects such as Tetralogy of Fallot, a condition distinct from the lymphatic defects seen in Milroy disease. jensenlab.orgnih.govnih.govmanchester.ac.uk This indicates that FLT4 has pleiotropic effects, with different mutations leading to different developmental abnormalities.

Studies in zebrafish have been instrumental in uncovering the role of FLT4 in heart development. Depletion of flt4 in zebrafish embryos results in a reduced heart size and altered heart looping, a critical process where the linear heart tube bends and twists to establish the correct orientation of the heart chambers. jensenlab.orgnih.govnih.govmanchester.ac.ukelifesciences.org

FLT4 is also essential for proper cardiac valvulogenesis, the formation of the heart valves. researchgate.netnih.govuni-potsdam.de During this process, endocardial cells undergo a series of complex cellular rearrangements. Research has shown that FLT4 expression is elevated in endocardial cells that are not in direct contact with blood flow. uni-potsdam.de It appears to act antagonistically to the Notch signaling pathway, which is active in luminal endocardial cells exposed to shear stress. nih.govuni-potsdam.de This balance between FLT4 and Notch signaling is crucial for the proper shaping of the valve leaflets. nih.gov Loss of Flt4 function in zebrafish disrupts valve morphogenesis and leads to the ectopic activation of Notch signaling in abluminal endocardial cells. nih.gov

Modulation of Endothelial Cell Biology (Proliferation, Survival, Migration, Sprouting)

At the cellular level, FLT4 signaling directly modulates several key behaviors of endothelial cells, including their proliferation, survival, migration, and sprouting. wikipedia.orgjensenlab.org The binding of VEGF-C or VEGF-D to FLT4 leads to the autophosphorylation of the receptor and the activation of multiple downstream signaling pathways. mdpi.com These include the MAPK/ERK and the PI3K/AKT pathways, which are well-known regulators of cell growth, survival, and movement. jensenlab.orgjensenlab.orggenecards.org

The following table summarizes the key effects of FLT4 activation on endothelial cell biology:

Cellular ProcessEffect of FLT4 ActivationKey Downstream Mediators
Proliferation Promotes cell division and growth.MAPK/ERK pathway
Survival Inhibits apoptosis (programmed cell death).PI3K/AKT pathway
Migration Stimulates directed cell movement.PI3K/AKT, MAPK/ERK pathways
Sprouting Induces the formation of new vessel sprouts.ERK pathway

Interestingly, recent research has revealed a more nuanced role for FLT4 in regulating the cell cycle during sprouting. The VEGFC/FLT4/ERK signaling axis can induce a G1 cell-cycle arrest in endothelial cells, which paradoxically makes them more competent to sprout. nih.govnih.govexlibrisgroup.com This tight synchronization between cell cycle progression and sprouting is crucial for the organized formation of new vessels. nih.govnih.govexlibrisgroup.com

Involvement in Fluid Homeostasis and Immune Cell Trafficking

The lymphatic system, whose development and function are governed by FLT4, is central to maintaining fluid balance in the body and facilitating immune surveillance. medlineplus.govmedlineplus.govnih.gov The lymphatic vessels collect excess interstitial fluid, proteins, and other macromolecules that leak from the blood capillaries and return them to the bloodstream, thereby preventing edema. nih.govjensenlab.org The proper formation and integrity of the lymphatic network, which are dependent on FLT4, are therefore essential for this homeostatic function. wikipedia.org

Furthermore, the lymphatic system provides a critical pathway for the trafficking of immune cells. nih.gov Dendritic cells, for instance, migrate from peripheral tissues to the draining lymph nodes via lymphatic vessels to present antigens and initiate adaptive immune responses. nih.govyoutube.com While the direct role of FLT4 on immune cells themselves is an area of ongoing research, its function in maintaining the structure and accessibility of the lymphatic highways is paramount for proper immune cell migration. nih.gov Some studies suggest that FLT4 signaling in macrophages can enhance bacterial elimination. researchgate.net

Pathophysiological Roles of Flt4 Dysregulation

Genetic Variants and Developmental Disorders

Milroy Disease (Primary Hereditary Lymphedema Type IA)

Milroy disease is a rare, autosomal dominant condition characterized by congenital lymphedema, which is chronic swelling, typically in the lower limbs, due to a malformation of the lymphatic system. oup.commedlineplus.gov It is one of the most prevalent forms of primary hereditary lymphedema. nih.govnih.gov The underlying cause of a majority of Milroy disease cases is heterozygous mutations in the FLT4 gene. mdpi.comnih.goviiarjournals.org These mutations lead to the abnormal development and function of lymphatic vessels, resulting in the accumulation of lymph fluid in the tissues. medlineplus.gov While the hallmark of the disease is lower extremity swelling present from birth, other clinical features can include hydrocele in males, prominent veins, and upslanting toenails. medlineplus.goviiarjournals.org

The primary pathogenic mechanism in Milroy disease involves the impaired function of the FLT4 receptor, which is crucial for lymphangiogenesis—the formation of lymphatic vessels. iiarjournals.orgsemanticscholar.org Most mutations are missense variants located in the intracellular tyrosine kinase domains of the FLT4 protein. nih.govnih.govspringermedizin.de These mutations typically result in a dominant-negative effect. oup.com The mutated this compound can still form a dimer with the normal protein produced from the unaffected allele; however, this heterodimer is functionally impaired. oup.com

This impairment manifests as a loss of the receptor's ability to activate downstream signaling pathways upon binding with its ligands, such as VEGFC. nih.gov Specifically, the mutations abolish or severely reduce the tyrosine kinase activity of the receptor, preventing the necessary autophosphorylation that initiates intracellular signaling cascades essential for lymphatic endothelial cell proliferation, migration, and survival. semanticscholar.orgsgul.ac.uk This failure of signal transduction ultimately disrupts normal lymphatic development. sgul.ac.uk

Table 1: Pathogenic Mechanisms in FLT4-Related Milroy Disease
MechanismDescriptionConsequence
Dominant Negative EffectThe mutant this compound interferes with the function of the normal protein from the other allele. oup.comFormation of non-functional receptor dimers, leading to a loss of overall receptor activity.
Impaired Tyrosine Kinase ActivityMutations, primarily in the kinase domains, prevent the autophosphorylation and activation of the FLT4 receptor. semanticscholar.orgsgul.ac.ukFailure to initiate downstream signaling pathways required for lymphatic endothelial cell function and development. nih.gov

The consequence of impaired FLT4 signaling on the lymphatic system is profound. Historically, Milroy disease was often associated with lymphatic aplasia, the complete absence of lymphatic vessels in affected areas. nih.govresearchgate.net However, more recent research indicates that the pathology is more complex. While some patients may exhibit initial lymphatic aplasia, many have lymphatic vessels that are present but dysfunctional. mdpi.comnih.govnih.gov

Studies have shown that individuals with Milroy disease can have a significant reduction in the density of dermal lymphatics. nih.gov More critically, even when present, these initial lymphatic vessels fail to function correctly, leading to a profound impairment of tissue fluid absorption. nih.govresearchgate.net This phenomenon is sometimes termed "functional aplasia," where imaging studies fail to visualize lymphatic drainage despite the structural presence of vessels. mdpi.com Therefore, the clinical manifestation of lymphedema in Milroy disease stems from both a potential reduction in the number of lymphatic vessels and a severe functional impairment of the existing ones. nih.govnih.gov

Establishing clear genotype-phenotype correlations in Milroy disease has proven difficult. nih.govnih.gov There is significant variability in the clinical presentation of the disease, even among family members who carry the exact same FLT4 mutation. nih.goviiarjournals.org This variable expressivity means that the severity and specific features of the disease can differ widely.

Furthermore, the penetrance of FLT4 mutations is incomplete, meaning that not every individual who inherits a pathogenic variant will develop the clinical signs of lymphedema. iiarjournals.orgnih.gov While most mutations are found in the tyrosine kinase domains, variants have also been identified in the extracellular immunoglobulin domain, further diversifying the genetic landscape of the disease. mdpi.comnih.gov The lack of a specific variant being consistently linked to a unique clinical phenotype suggests that other genetic or environmental factors may influence the disease's expression. nih.gov

Other Associated Vascular Malformations

Dysregulation of FLT4 signaling is primarily linked to the distinct phenotypes of Milroy disease and Tetralogy of Fallot. However, its fundamental role in the development of the lymphatic vasculature means that mutations can be associated with a spectrum of lymphatic malformations. In patients with Milroy disease, FLT4 mutations can lead to heterogeneous lymphatic defects. mdpi.com These can manifest as aplasia of initial lymphatic capillaries in the skin, where the smallest lymphatic vessels fail to develop. mdpi.com Additionally, functional defects can cause transportation failure in both initial and collecting lymphatic vessels. mdpi.com This suggests that FLT4 has multiple roles in both the formation (lymphangiogenesis) and the function of lymphatic vessels. mdpi.com The diverse pathological changes observed in patients with FLT4 mutations indicate that the gene's influence on the lymphatic system is complex and may be modified by other genetic factors. mdpi.com

Mechanistic Roles of FLT4 in Neoplastic Processes

Acute Myeloid Leukemia (AML)

In the context of acute myeloid leukemia (AML), the FLT4 receptor is implicated in the survival and proliferation of leukemic blasts. A subset of AML blasts expresses FLT4, and its ligand, VEGFC, can be produced by both leukemic cells and bone marrow stromal cells, creating a supportive microenvironment. The binding of VEGFC to FLT4 on AML blasts activates downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation. This autocrine or paracrine signaling loop is believed to contribute to the chemoresistance of FLT4-positive AML cells. Furthermore, FLT4 signaling may play a role in the homing and retention of AML cells within the protective bone marrow niche.

Glioma

FLT4 is frequently overexpressed in gliomas, particularly in high-grade glioblastomas, where its expression correlates with tumor aggressiveness and poor patient prognosis. The receptor is expressed on both tumor cells and the tumor-associated vasculature. In glioma cells, FLT4 signaling promotes proliferation, invasion, and migration. It is also a key driver of tumor-associated lymphangiogenesis, the formation of new lymphatic vessels within and around the tumor. These tumor-induced lymphatic vessels provide a route for metastatic dissemination of glioma cells to regional lymph nodes. The interaction between VEGFC produced by tumor cells and FLT4 on lymphatic endothelial cells stimulates the growth of these vessels, facilitating the metastatic cascade.

Gastric Cancer

In gastric cancer, the expression of FLT4 and its ligands, VEGFC and VEGFD, is often upregulated and correlates with lymph node metastasis and unfavorable patient outcomes. mdpi.com FLT4 is predominantly expressed on lymphatic endothelial cells at the tumor periphery, where it mediates lymphangiogenesis in response to tumor-secreted VEGFC and VEGFD. This increased density of peritumoral lymphatic vessels serves as a primary conduit for the metastatic spread of gastric cancer cells. Some studies have also reported FLT4 expression on gastric cancer cells themselves, suggesting a potential autocrine loop that could directly promote tumor cell growth, invasion, and survival.

Breast Cancer

The expression of VEGFR3 (FLT4) and its ligands is a significant factor in breast cancer progression and metastasis. mdpi.com High levels of VEGFC and VEGFD produced by breast cancer cells stimulate lymphangiogenesis in the tumor microenvironment by activating FLT4 on lymphatic endothelial cells. mdpi.com This process is strongly associated with an increased risk of metastasis to axillary lymph nodes, a critical prognostic factor in breast cancer. researchgate.net The density of lymphatic vessels within and around the tumor is often correlated with the metastatic potential of the primary tumor. researchgate.net Beyond its role in lymphangiogenesis, some breast cancer cells also express FLT4, and its activation can contribute to tumor cell proliferation, survival, and motility. mdpi.com The expression of the VEGFC/FLT4 axis has been implicated in resistance to certain therapies, as it can promote cell survival pathways that counteract the effects of cytotoxic agents or targeted therapies. mdpi.com

Colorectal Cancer (Expression, correlation with clinicopathological parameters)

Fms-related tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor 3 (VEGFR-3), and its ligand vascular endothelial growth factor C (VEGF-C) are expressed in human colorectal adenocarcinoma. nih.gov The expression of both VEGF-C and FLT-4 in colorectal tumors is significantly associated with the likelihood of lymph node metastasis. nih.gov While the broader vascular endothelial growth factor (VEGF) pathway is a key player in the progression of colon cancer, the specific prognostic value of individual components can be complex. nih.gov For instance, studies on the related receptors FLT1 (VEGFR1) and KDR (VEGFR2) have shown that their overexpression is linked to factors like lymphovascular invasion and the presence of metastases. nih.gov

The intricate signaling of the VEGF/VEGFR axis is crucial for angiogenesis, which supports tumor growth and survival. nih.gov In colorectal cancer, high expression of VEGFA, which signals through other receptors in the same family, is associated with a poor prognosis. nih.gov The expression of FLT4 and its ligands contributes to the broader tumor microenvironment that facilitates cancer progression. Research indicates that tumors expressing both VEGF-C and FLT-4 are more prone to metastasize to lymph nodes, a critical clinicopathological parameter indicating a more advanced and aggressive disease state. nih.gov

ParameterCorrelation with FLT4/VEGF-C ExpressionReference
Expression StatusFLT4 and its ligand VEGF-C are expressed in colorectal adenocarcinoma. nih.gov
Lymph Node MetastasisTumors with positive expression of both VEGF-C and FLT-4 are more likely to have lymph node metastasis. nih.gov

Other Cancer Types (e.g., ovarian cancer, non-small cell lung carcinoma, head and neck)

Dysregulation of FLT4 is implicated in a variety of other malignancies, where its expression often correlates with disease progression and patient prognosis.

Ovarian Cancer: FLT4 is expressed in ovarian carcinoma cells. nih.gov The suppression of VEGFR3 through miR-1236 has been shown to inhibit proliferation and induce apoptosis in ovarian cancer cells by affecting the ERK1/2 and AKT signaling pathways. nih.gov The broader VEGF/VEGFR pathway, to which FLT4 belongs, is a well-established therapeutic target in ovarian cancer due to its critical role in angiogenesis and tumor progression. cancernetwork.com

Non-Small Cell Lung Carcinoma (NSCLC): In NSCLC, the prognostic significance of FLT4 appears to be specific to its expression in endothelial cells rather than the tumor cells themselves. nih.govaacrjournals.org The density of FLT4-positive endothelial cells is a significant and independent prognostic factor. nih.govaacrjournals.org A higher density of these cells is correlated with a poorer 5-year survival rate. nih.govaacrjournals.org This prognostic significance is particularly enhanced in patients with stage pIIIA-N2 disease. nih.govaacrjournals.org Conversely, the level of FLT4 expression directly on tumor cells does not appear to provide significant prognostic value. aacrjournals.org Anlotinib, a multi-target tyrosine kinase inhibitor that targets VEGFR3, has been approved for the treatment of advanced NSCLC. frontiersin.org

Head and Neck Cancer: FLT4 plays a role in the progression of various head and neck cancers. In oral squamous cell carcinoma (OSCC), the VEGF-C/Flt-4 axis within the tumor cells themselves contributes to cancer progression through an autocrine mechanism. nih.gov This signaling promotes the upregulation of VEGF-C and contactin-1. nih.gov Furthermore, FLT4 gene amplification is observed in certain aggressive head and neck tumors like angiosarcoma, a cancer of endothelial cell origin that frequently occurs in this region. frontiersin.orgnih.gov In cutaneous angiosarcomas of the head and neck, FLT4 amplification may be associated with a poorer prognosis and differential response to targeted therapies. frontiersin.orgnih.gov

Cancer TypeKey Findings Related to FLT4Reference
Ovarian CancerFLT4 is expressed in carcinoma cells; its suppression inhibits proliferation and induces apoptosis. nih.govnih.gov
Non-Small Cell Lung Carcinoma (NSCLC)High FLT4-positive endothelial cell density (not tumor cell expression) is an independent poor prognostic factor. nih.govaacrjournals.orgaacrjournals.org
Head and Neck CancerVEGF-C/Flt-4 autocrine signaling promotes progression in OSCC; FLT4 amplification is found in angiosarcomas. nih.govfrontiersin.orgnih.gov

Role in Tumor Lymphangiogenesis and Metastasis

FLT4 is a primary receptor for the lymphangiogenic growth factors VEGF-C and VEGF-D, making it a central figure in the process of lymphangiogenesis—the formation of new lymphatic vessels. multisciences.netmit.edu This process is a critical pathway for the metastatic spread of tumor cells to regional lymph nodes and beyond. nih.gov

The signaling cascade initiated by the binding of VEGF-C or VEGF-D to FLT4 on the surface of lymphatic endothelial cells stimulates their growth, survival, and migration, leading to the sprouting of new lymphatic vessels. multisciences.netmedlineplus.gov In the context of cancer, tumors often secrete high levels of VEGF-C, which promotes the growth of lymphatic vessels within and around the tumor, a process known as tumor lymphangiogenesis. nih.govmit.edu This enhanced network of lymphatic vessels provides an escape route for cancer cells, facilitating their transport to draining lymph nodes, which is often the first step in metastasis. mit.edu

Studies have demonstrated a positive correlation between the expression of VEGF-C/VEGF-D and VEGFR3 (FLT4) and the involvement of lymphatic vessels and lymph node metastasis in various cancers. multisciences.net Consequently, blocking the FLT4 signaling pathway is a potential therapeutic strategy to prevent tumor metastasis. nih.gov For example, in melanoma models, the use of an FLT4 antagonist resulted in the suppression of tumor size and the number of metastatic modules in the lungs by inhibiting the proliferation of lymphatic vessels. nih.gov

Interestingly, the precise role of intratumoral versus peritumoral lymphatics in metastasis is a subject of ongoing investigation. Some research in prostate cancer models suggests that while tumor-secreted VEGF-C is essential for creating new lymphatic vessels within the tumor (intratumoral lymphangiogenesis), this process may not be strictly necessary for metastasis to lymph nodes. mit.edu The pre-existing lymphatic vessels at the tumor's periphery may be sufficient to mediate metastatic spread. mit.edu Nevertheless, the fundamental role of the VEGF-C/FLT4 axis in promoting a lymphatic network that facilitates tumor cell dissemination is well-established. nih.govmit.edu

Regulation of Flt4 Expression and Activity

Transcriptional Regulation of FLT4 Gene Expression

Transcriptional regulation of the FLT4 gene is a primary determinant of FLT4 protein availability. This process is modulated by various transcription factors, signaling pathways, and environmental cues. idrblab.netidrblab.net

The FLT4 gene promoter is predominantly controlled by the transcription factor Prox-1. idrblab.netidrblab.net Prox-1 is indispensable for the differentiation and maintenance of lymphatic endothelial cells (LECs) and increases FLT4 transcription in a dose-dependent manner by binding to promoter regions of the gene. idrblab.net The expression and function of Prox-1 itself are also subject to regulation by other transcription factors and signaling molecules. idrblab.net

MAFB (MAF bZIP transcription factor B) and SOX18 (SRY-Box Transcription Factor 18) are key transcription factors involved in early lymphatic development and can directly enhance Prox-1 activity and expression. idrblab.netidrblab.netumich.eduzhanggroup.orgncpsb.org.cn Conversely, Yap (Yes-associated protein) and Taz (transcriptional coactivator with PDZ-binding motif) transcription factors are reported to decrease Prox-1 activity and, consequently, downstream FLT4 transcription. idrblab.netidrblab.netncpsb.org.cn The Yap/Taz complex can recruit the CHD4/NuRD complex to the PROX1 promoter, negatively regulating PROX1 expression in the absence of VEGFC signaling. ncpsb.org.cn

The expression of the FLT4 gene is stimulated by NOTCH4 signaling. frontiersin.org This stimulation involves the activation of the transcription factor ERG (ETS-related gene), which binds to the promoter region of the FLT4 gene, thereby enhancing its transcription. frontiersin.org The VEGF/MAPK pathway also plays a role in regulating ERG, and FLT4 expression has been shown to be dependent on this pathway. indiamart.com Furthermore, a positive feedback loop exists where activated VEGFR3 signaling can lead to enhanced production of VEGFC, a ligand for FLT4, and also upregulate Prox-1 expression, further promoting FLT4 transcription. umich.eduidrblab.net

Environmental stressors such as hypoxia and inflammation are known to stimulate lymphangiogenesis by increasing the activation of Prox-1. idrblab.netidrblab.net This increased Prox-1 activity, in turn, influences FLT4 expression. idrblab.netidrblab.net Hypoxia, in general, can regulate gene expression at both transcriptional and translational levels. genecards.org It often leads to the stabilization of hypoxia-inducible factors (HIFs), which can upregulate the expression of various pro-angiogenic factors, including VEGFs, that are ligands for FLT4. genecards.orgidrblab.net

Post-Translational Regulation beyond Autophosphorylation (e.g., SRC, PRKCD-mediated phosphorylation)

Beyond the well-established ligand-induced autophosphorylation on tyrosine residues that occurs upon ligand binding and receptor dimerization, this compound activity is subject to other post-translational modifications. idrblab.netidrblab.netidrblab.netuni-stuttgart.de Autophosphorylation occurs in trans, where one subunit of the dimeric receptor phosphorylates tyrosine residues on the other subunit. idrblab.netidrblab.netidrblab.net

Phosphorylation of FLT4 in response to hydrogen peroxide (H2O2) requires the activity of SRC and PRKCD (Protein Kinase C Delta Type). idrblab.netidrblab.netidrblab.net SRC can also phosphorylate FLT4 at multiple tyrosine residues, including Tyr-830, Tyr-833, Tyr-853, Tyr-1063, Tyr-1333, and Tyr-1337, in response to endothelial cell adhesion onto collagen, even in the absence of FLT4's own kinase activity. idrblab.netidrblab.net Specific tyrosine phosphorylation sites on FLT4 are critical for interacting with downstream signaling molecules like CRK and GRB2, leading to the activation of pathways such as MAPK8, AKT1, and MAPK1/ERK2 and/or MAPK3/ERK1. idrblab.netidrblab.netidrblab.net For instance, phosphorylation at Tyr-1068 is necessary for autophosphorylation at other tyrosine sites, while phosphorylation at Tyr-1063 and Tyr-1337 is important for interaction with CRK and subsequent MAPK8 activation. idrblab.netidrblab.netidrblab.net Phosphorylation at Tyr-1230, Tyr-1231, and Tyr-1337 is crucial for interaction with GRB2 and activation of the AKT1 and MAPK/ERK signaling pathways. idrblab.netidrblab.net

Cellular Trafficking and Degradation Pathways

The cellular localization and degradation of FLT4 receptors are dynamically regulated processes that influence signaling output. Ligand-mediated autophosphorylation triggers rapid internalization of the receptor from the cell surface. idrblab.netuniroma2.it

Transmembrane and intracellular proteins play significant roles in controlling the trafficking of VEGFR3 (FLT4) within lymphatic endothelial cells, thereby altering their capacity to respond to lymphangiogenic stimuli. idrblab.netidrblab.net Receptors such as Robo4 and EphB4 promote the internalization of FLT4. idrblab.netidrblab.net In contrast, VE-Cadherin helps maintain the availability of FLT4 on the cell surface. idrblab.netidrblab.net

Following internalization, FLT4 receptors are transported through the endosomal network, including early, late, and recycling endosomes. ncpsb.org.cnfigshare.comuni.luuniroma2.it Within this network, receptors can be sorted into different pathways. ncpsb.org.cn One major pathway is recycling, where internalized receptors are returned to the cell surface, allowing them to participate in further rounds of ligand binding and signaling. ncpsb.org.cnfigshare.comuni.lu Cytoplasmic adapter proteins like ARRB1 (Arrestin beta 1) and AGS8 (potentially ARRB2) are reported to promote the availability of FLT4 on the cell surface, suggesting a role in maintaining surface expression or facilitating recycling. idrblab.netidrblab.net

Role of Adapter Proteins in Trafficking and Degradation (e.g., Epsin 1/2, AIP1, ARRB1, AGS8)

The cellular localization and lifespan of the FLT4 receptor are significantly influenced by interactions with various cytoplasmic adapter proteins. These proteins play crucial roles in mediating FLT4 internalization, recycling, and degradation, thereby modulating the amplitude and duration of downstream signaling. Transmembrane and intracellular proteins control VEGFR3 trafficking within lymphatic endothelial cells, which in turn alters lymphangiogenic stimulatory capacity researchgate.netresearchgate.net.

Several adapter proteins have been identified that impact FLT4 trafficking and degradation:

Epsin 1 and Epsin 2: These ubiquitin-binding endocytic clathrin adapter proteins are important regulators of clathrin-dependent endocytosis of VEGFRs, including FLT4 mdpi.comnih.gov. Epsin 1 and 2 promote the internalization and subsequent degradation of FLT4 researchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.gov. Studies have shown that deficiency in epsins 1 and 2 in endothelial cells leads to inhibited VEGFR3 endocytosis and degradation, resulting in elevated VEGFR3 signaling mdpi.com. This can have functional consequences, as demonstrated in mice with lymphatic-specific deletion of epsins 1 and 2, which exhibited enlarged initial lymphatics and impaired lymphatic vessel valve development due to excessive VEGFR3 activity mdpi.com. Epsins interact with VEGFR3 via their UIM regions nih.gov. Their expression is induced during late embryonic development and maintained postnatally to help keep VEGFR3 levels low in collecting lymphatic vessels nih.gov.

AIP1 (ASK1-interacting protein 1): AIP1 is another cytoplasmic adapter protein that promotes FLT4 internalization and degradation researchgate.netresearchgate.netfrontiersin.org. Intracellular activation of AIP1 has been shown to increase VEGFC-induced VEGFR3 internalization and reduce the half-life stability of internalized VEGFR3 frontiersin.org. Research indicates that AIP1 can modulate VEGFR3 protein expression, endocytosis, and stability nih.gov. Knockdown of AIP1 has been observed to accelerate VEGFR3 degradation and shorten its half-life in human lymphatic endothelial cells nih.gov. Furthermore, AIP1 may influence VEGFR3 protein levels by repressing miR-1236 nih.gov.

ARRB1 (Beta-arrestin 1): In contrast to epsins and AIP1, Beta-arrestin 1 (ARRB1) plays a role in promoting the availability of FLT4 at the cell surface researchgate.netresearchgate.netfrontiersin.org. ARRB1 counteracts the internalization and degradation of FLT4 induced by VEGFC frontiersin.org. Studies in lung microvascular endothelial cells have shown that ARRB1 interacts with VEGFR3, influencing VEGFC-initiated VEGFR3 internalization, phosphorylation, and downstream signaling mdpi.com. This interaction is dependent on VEGFR3 phosphorylation, and depletion of ARRB1 leads to reduced VEGFR3 phosphorylation, suggesting that ARRB1 helps to prolong VEGFR3 signaling mdpi.com.

AGS8 (Activator of G-protein signaling 8): AGS8 is another adapter protein that contributes to maintaining FLT4 availability at the cell surface researchgate.netresearchgate.netfrontiersin.org. Analysis of AGS8 deficient cells revealed reduced levels of VEGFR3 at the cell surface, indicating that AGS8 is involved in regulating the trafficking of VEGFR3 to the plasma membrane mdpi.com. AGS8 is recognized as an ischemia-inducible Gβγ signal regulator and participates in the regulation of VEGFR3 signal transduction mdpi.com. Deficiency in AGS8 in human dermal lymphatic endothelial cells has been associated with decreased proliferation and tube formation in response to VEGFC, as well as reduced phosphorylation of VEGFR3 and its downstream effectors ERK1/2 and AKT mdpi.com.

The interplay between these adapter proteins dictates the fate of activated FLT4 receptors, influencing the strength and duration of lymphangiogenic signals and contributing to the fine-tuning of lymphatic vascular development and function.

Adapter ProteinRole in FLT4 Trafficking/DegradationEffect on Surface FLT4 Availability
Epsin 1/2Promote internalization/degradationDecrease
AIP1Promote internalization/degradationDecrease
ARRB1Counteract internalization/degradationPromote
AGS8Regulate trafficking to membranePromote

Experimental Paradigms and Methodological Approaches in Flt4 Research

In Vitro Cellular Models

In vitro cellular models are fundamental for dissecting the molecular mechanisms and cellular functions of FLT4. These models allow for controlled environments to study FLT4 expression, signaling, and interactions without the complexity of a whole organism.

Primary Endothelial Cell Culture Systems (e.g., HUVECs)

Primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Microvascular Endothelial Cells (HDMECs), are widely used in FLT4 research because they represent the native cell types where FLT4 is predominantly expressed. researchgate.netnih.govrndsystems.com These cells are crucial for studying lymphangiogenesis and angiogenesis, processes heavily influenced by FLT4 signaling. researchgate.netnih.gov

Studies using HUVECs have investigated FLT4 expression levels and their regulation. For instance, research has shown that FLT4 mRNA and protein are expressed in HUVECs. researchgate.netnih.gov Furthermore, the methylation status of the FLT4 promoter region in HUVECs has been examined, revealing that it is typically unmethylated in these cells, correlating with FLT4 expression. nih.gov HUVECs are also utilized to study the effects of genetic variants in FLT4, such as those associated with Tetralogy of Fallot (TOF). oup.comnih.gov Experiments have demonstrated that certain FLT4 variants found in TOF patients can lead to aggregation of the FLT4 protein in the endoplasmic reticulum of primary human endothelial cells, triggering proteostatic and metabolic signaling. oup.comnih.gov

Primary hippocampal cultures obtained from mouse embryos have also been used to model ischemic factors in vitro and study the effect of FLT4 kinase blockade on cell viability and network functional calcium activity. mdpi.com

Established Cell Lines for Mechanistic Studies

Established cell lines offer a convenient and reproducible system for detailed mechanistic investigations of FLT4. Various cell lines are employed depending on the specific research question, including those derived from endothelial tissues and certain cancer types where FLT4 expression is relevant.

Studies have utilized established cell lines to examine FLT4 expression and its role in different cellular processes. For example, leukemia cell lines have been analyzed for FLT4 mRNA and protein expression, showing varying levels depending on the specific cell line. researchgate.netnih.gov Some leukemia cell lines, such as HEL, have been used for normalization in quantitative real-time PCR studies of FLT4 expression. researchgate.netnih.gov Glioblastoma multiforme (GBM) cell lines have also been shown to express FLT4, with higher expression observed in more malignant cell lines, making them relevant models for studying FLT4's role in tumor progression and as a potential therapeutic target. dovepress.comnih.gov

Established cell lines are also used to study the functional consequences of FLT4 variants. Research has shown that certain FLT4 variants can increase VEGFR-3 phosphorylation, membrane trafficking, and receptor activation in cell lines. aacrjournals.org Additionally, the effect of atypical E2Fs on FLT4 expression has been investigated in cell lines, showing that knockdown of atypical E2Fs can lead to increased FLT4 expression. plos.org

Data from studies using established cell lines can provide insights into FLT4 expression levels in different contexts:

Cell Line TypeFLT4 Expression Level (Relative)Reference
HEL (Leukemia cell line)High (used for normalization) researchgate.netnih.gov
OCI-AML1 (Leukemia cell line)FLT4 Positive nih.gov
GBM Cell Lines (e.g., U87)High (correlated with malignancy) dovepress.comnih.gov
GBM Cell Line (GBM1)Undetectable imrpress.com
Mouse brain endothelial (bEnd3)Increased in hypoxia nih.gov

In Vivo Animal Models

In vivo animal models are indispensable for studying the complex developmental and physiological roles of FLT4, as well as its involvement in disease pathogenesis within a living system.

Zebrafish Models for Developmental Biology Studies

Zebrafish (Danio rerio) are a valuable model organism for studying developmental processes due to their transparent embryos, external development, and genetic tractability. The FLT4 homologue, flt4, plays a crucial role in zebrafish vascular and lymphatic development. nih.govnih.govplos.orguq.edu.auzfin.org

Zebrafish models are used to investigate the functions of flt4 in angiogenesis and lymphangiogenesis. Studies have shown that knockdown of flt4 in zebrafish leads to defective segmental artery morphogenesis and abrogates the formation of the primordial hindbrain channel (PHBC). nih.govuq.edu.au Mutations in flt4 can result in the complete absence of the lymphatic vasculature and defective venous sprouting. nih.gov Zebrafish models are also utilized to study the effects of human FLT4 variants on development. For example, co-injection of wild-type human FLT4 mRNA can rescue cardiac malformation phenotypes observed in flt4-depleted zebrafish embryos, whereas mRNA harbouring certain TOF-associated FLT4 variants cannot. oup.comnih.gov

Data from zebrafish studies highlight the impact of flt4 manipulation on vascular development:

Manipulation in ZebrafishObserved PhenotypeReference
flt4 knockdownDefective segmental artery morphogenesis nih.gov
flt4 knockdownAbsence of primordial hindbrain channel (PHBC) formation nih.govuq.edu.au
flt4 mutationComplete absence of lymphatic vasculature nih.gov
flt4 mutationDefective venous sprouting nih.gov
Depletion of flt4Reduced heart size and altered heart looping nih.gov

Genetically Engineered Mouse Models (e.g., Flt4+/- mice, knockout models)

Genetically engineered mouse models are critical for understanding the in vivo functions of FLT4 and its role in human diseases. Different types of models, including heterozygous (Flt4+/-) and knockout mice, provide insights into the consequences of altered FLT4 gene dosage or complete loss of function.

Complete knockout of Flt4 in mice results in embryonic lethality, typically around embryonic day 9.5 or 10.5, due to severe defects in cardiovascular development, including malformation of the heart and arterial-venous remodeling of the primary vascular plexus. oup.comnih.govresearchgate.net This highlights the essential role of FLT4 during early embryogenesis.

Heterozygous Flt4+/- mice are viable but display disrupted lymphangiogenesis, demonstrating the haploinsufficiency of FLT4 in lymphatic development. oup.comnih.gov These models are valuable for studying primary lymphedema, such as Milroy disease, which is caused by heterozygous FLT4 mutations in humans. oup.comsgul.ac.ukresearchgate.net The Chy mouse, carrying a specific missense mutation in Flt4, serves as an excellent model for Milroy disease, confirming the validity of this model for studying human lymphoedema. sgul.ac.ukresearchgate.net

Mouse models are also used to study the involvement of FLT4 in pathological conditions like oxygen-induced retinal neovascularization (OIR). nih.gov In OIR mice, FLT4 levels are significantly up-regulated in the retina, suggesting its role in pathological angiogenesis. nih.gov Studies in mouse primary hippocampal cultures are used to model ischemic stroke and investigate the neuroprotective effects of FLT4 kinase blockade. mdpi.com

Insights from genetically engineered mouse models:

Mouse Model TypeKey Phenotype(s)Relevance to Human Condition(s)Reference
Flt4 knockoutEmbryonic lethality (E9.5-E10.5), heart malformation, defective arterial-venous remodelingEssential early developmental role oup.comnih.govresearchgate.net
Flt4+/-Disrupted lymphangiogenesisMilroy disease (Lymphedema) oup.comnih.govsgul.ac.ukresearchgate.net
Chy mouse (Flt4 mutant)LymphoedemaMilroy disease sgul.ac.ukresearchgate.net
OIR mouse modelUp-regulated FLT4 in retina, pathological angiogenesisRetinal neovascularization nih.gov

Genetic and Genomic Methodologies

Genetic and genomic methodologies are essential for identifying and characterizing genetic variations in the FLT4 gene and understanding their impact on protein function and disease susceptibility. These approaches range from targeted genotyping to large-scale genome sequencing.

Studies utilize genetic analysis to identify FLT4 mutations associated with inherited conditions like Milroy disease and congenital heart defects such as Tetralogy of Fallot. oup.comnih.govresearchgate.netsgul.ac.ukresearchgate.netfrontiersin.org Techniques like quantitative real-time PCR and Western blot analysis are used to determine FLT4 mRNA and protein expression levels in various tissues and cell types, including primary cells and established cell lines. researchgate.netnih.govnih.gov

Genomic methodologies, such as whole-exome sequencing and genome sequencing, are employed to identify ultra-rare variants in FLT4 and other genes in the VEGF pathway. researchgate.netfrontiersin.org Burden analysis of these variants in cohorts of patients with conditions like TOF provides statistical support for the involvement of FLT4 in disease etiology. researchgate.netfrontiersin.org These studies have identified both protein-truncating variants (PTVs) and missense variants in FLT4 associated with increased risk of TOF. oup.comresearchgate.netfrontiersin.org

DNA methylation analysis, including bisulfite sequencing and methylation-specific PCR (MSP), is used to investigate the epigenetic regulation of FLT4 expression. nih.gov These studies have shown an inverse correlation between promoter methylation and FLT4 expression in certain cell types. nih.gov

Transcriptomic analysis, such as RNA sequencing (RNAseq), is used to study global gene expression changes in cells expressing FLT4 variants. oup.com This helps in understanding the downstream molecular pathways affected by dysfunctional FLT4. oup.com

Genetic and genomic studies have revealed specific FLT4 variants associated with disease:

Disease ConditionType of FLT4 Variants ImplicatedKey FindingsReference
Milroy Disease (Lymphedema)Heterozygous missense or in-frame deletions (often in kinase domain)Impaired kinase activity, dominant-negative effect, reduced receptor internalization oup.comsgul.ac.ukresearchgate.net
Tetralogy of Fallot (TOF)Heterozygous protein-truncating variants (PTVs) or N-terminal missense variantsProtein aggregation in ER, activation of proteostatic and metabolic signaling, distinct from MD mechanism oup.comnih.govresearchgate.netfrontiersin.org
Isolated Ventricular Septal Defect (VSD)Certain SNPs (e.g., rs383985)Association with susceptibility, potential impact on mRNA secondary structure nih.gov

These diverse experimental and methodological approaches collectively contribute to a comprehensive understanding of FLT4's complex roles in health and disease.

Whole-Exome Sequencing and Next-Generation Sequencing Approaches

Whole-Exome Sequencing (WES) and Next-Generation Sequencing (NGS) are powerful tools utilized in FLT4 research to identify genetic variations within the coding regions of the FLT4 gene and other genes involved in related pathways. These methods allow for the rapid and cost-effective identification of single nucleotide variants (SNVs), copy number variations (CNVs), and small insertions or deletions (indels), including rare de novo mutations thermofisher.com. WES focuses on the exome, which constitutes approximately 1% of the genome but contains about 85% of known disease-causing mutations thermofisher.com. NGS, a broader term, encompasses technologies that enable rapid sequencing of large amounts of DNA medlineplus.gov.

In the context of FLT4, WES has been instrumental in identifying deleterious variants associated with congenital heart diseases (CHDs), particularly Tetralogy of Fallot (TOF). Studies using WES on cohorts of TOF patients have confirmed that FLT4 variants are significant contributors to the incidence of TOF, with a notable percentage of cases exhibiting deleterious FLT4 variants ahajournals.org. For instance, one study reported 2.4% of their TOF cohort harboring 22 unique, deleterious FLT4 variants ahajournals.org. These identified variants were distinct from those known to cause Milroy disease, a congenital lymphedema syndrome also linked to FLT4 mutations ahajournals.org. Trio-whole-exome sequencing (Trio-WES), which involves sequencing the proband and both parents, has been used to analyze the underlying genetic causes of hereditary lymphedema, revealing compound heterozygous variants in the FLT4 gene in affected individuals frontiersin.org. NGS techniques are also used to screen for differentially expressed genes (DEGs) by analyzing gene expression profiles oncotarget.com.

RNA Sequencing and Gene Expression Profiling

RNA sequencing (RNA-Seq) is a key technique for gene expression profiling, providing a comprehensive analysis of the transcriptome by measuring mRNA levels thermofisher.com. This method allows researchers to identify which genes are being expressed in a cell at a given moment and to quantify the relative amounts of mRNA under different experimental conditions thermofisher.com. Unlike microarrays, RNA-Seq can discover differentially expressed genes without prior knowledge of which genes are involved thermofisher.com.

In FLT4 research, RNA-Seq has been employed to study the gene expression profiles associated with FLT4 variants and their impact on cellular processes. For example, RNA-Seq analysis of primary endothelial cells (ECs) expressing different FLT4 variants (wild-type, mild disease-associated, and TOF-associated) has revealed significant numbers of differentially expressed genes specific to the TOF-associated variants oup.com. These genes showed significant intersection with genes involved in heart development and established human CHD genes, highlighting a role for FLT4 in cardiogenesis distinct from its established role in lymphatic development oup.com. Transcriptome sequencing has also been used to uncover altered splicing patterns for FLT4 variants, particularly splice site variants, which can be a molecular cause of congenital heart disease researchgate.net. Gene expression profiling using RNA-Seq has also been applied to identify DEGs associated with tamoxifen (B1202) resistance in breast cancer, where FLT4 was identified as one of the significantly differentially expressed genes oncotarget.com. The Human Protein Atlas also utilizes RNA data to cluster genes based on their expression across tissues and single cell types, providing insights into FLT4 expression patterns proteinatlas.org, proteinatlas.org.

Single Nucleotide Polymorphism (SNP) Analysis

Single Nucleotide Polymorphism (SNP) analysis focuses on variations at single nucleotide positions in the DNA sequence. These variations can be associated with susceptibility to certain diseases or influence traits. Genotyping techniques are used to identify the specific alleles present at particular SNP loci.

Studies have investigated the association of FLT4 SNPs with various conditions, including congenital heart defects and renal cell cancer (RCC). For instance, an association study evaluated the correlation between candidate SNPs, including those in the FLT4 gene, and sporadic atrial septal defects (ASD) nih.gov. Using techniques like Snapshot genotyping and statistical analyses such as the χ² test and unconditional regression models, researchers found that the FLT4 rs383985 SNP showed a statistically significant association with ASD susceptibility in a Han Chinese population nih.gov, nih.gov. Another study on RCC patients identified an association between the allele C of rs307826 in the FLT4 gene and shorter progression-free survival in metastatic RCC patients, as well as a greater chance of relapse and shorter disease-free survival in localized RCC patients asco.org. Biochemical analysis can also be performed to study SNP sites in genes like FLT4, including linkage disequilibrium analysis to understand the correlation between SNPs researchgate.net.

Proteomic and Biochemical Analyses

Proteomic and biochemical approaches are crucial for studying the this compound itself, including its expression levels, post-translational modifications, interactions with other proteins, and enzymatic activity.

Protein Interaction Studies (e.g., Affinity Purification-Mass Spectrometry, Co-immunoprecipitation)

Protein interaction studies aim to identify and characterize the proteins that physically associate with FLT4. These interactions are fundamental to understanding the signaling pathways and protein complexes in which FLT4 participates. Affinity Purification-Mass Spectrometry (AP-MS) and Co-immunoprecipitation (Co-IP) are two widely used techniques for this purpose springernature.com, researchgate.net, nih.gov.

Co-immunoprecipitation involves using an antibody specific to FLT4 (or a tagged version of FLT4) to isolate the protein and its interacting partners from cell lysates researchgate.net, creative-proteomics.com. The proteins that co-precipitate are then typically detected by Western blotting or, in the case of Co-IP-MS, identified by mass spectrometry creative-proteomics.com. Co-IP is considered a standard method for identifying or confirming protein-protein interactions in vivo researchgate.net. AP-MS is a powerful technique for identifying novel protein-protein interactions that occur under relevant physiological conditions springernature.com, researchgate.net. It utilizes epitope tags on bait proteins (like FLT4) for affinity capture, allowing for the identification of co-associating proteins by mass spectrometry without requiring specific antibodies for each potential interacting partner nih.gov. Combining Co-IP with mass spectrometry (Co-IP-MS) offers high resolution, sensitivity, and accuracy in detecting protein interactions, including transient ones creative-proteomics.com. These methods can reveal protein complex composition and dynamic changes in interactions in response to cellular signals creative-proteomics.com. For instance, studies have investigated the direct interaction between PI3K p85 and VEGFR-3 (FLT4) using immunoprecipitation followed by Western blotting bio-techne.com.

Western Blotting and Phosphorylation Assays

Western blotting is a widely used technique to detect specific proteins in a sample and assess their expression levels. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies specific to the target protein for detection bosterbio.com, stjohnslabs.com. Western blotting is frequently used in FLT4 research to confirm the expression of FLT4 and its variants oup.com.

Phosphorylation is a critical post-translational modification that regulates the activity and interactions of receptor tyrosine kinases like FLT4. Phosphorylation assays are used to detect and quantify the phosphorylation status of FLT4, often at specific tyrosine residues. Techniques such as Western blotting with antibodies specific for phosphorylated tyrosine (phospho-tyrosine) or specific phosphorylated residues on FLT4 are commonly employed pnas.org, bio-techne.com. For example, phosphotyrosine immunoblotting has been used to monitor FLT4 phosphorylation upon stimulation pnas.org. Specific phosphorylation sites on FLT4 have been identified as important for interaction with downstream signaling molecules and activation of pathways like MAPK and AKT stjohnslabs.com.

Kinase Activity Assays

Kinase activity assays directly measure the enzymatic activity of FLT4 as a tyrosine kinase, which is crucial for its signal transduction function. These assays typically involve incubating the FLT4 kinase domain with a substrate (such as a peptide or protein) and ATP, and then measuring the amount of phosphorylated substrate or the depletion of ATP.

Advanced Imaging Techniques (e.g., Immunofluorescence, Indocyanine Green (ICG) Lymphography)

Advanced imaging techniques play a crucial role in understanding the expression, localization, and function of the this compound (also known as Vascular Endothelial Growth Factor Receptor 3, VEGFR3) in various biological contexts. Immunofluorescence microscopy and Indocyanine Green (ICG) lymphography are two prominent methods employed in FLT4 research, providing insights into cellular distribution and lymphatic system dynamics.

Immunofluorescence Microscopy

Immunofluorescence is a widely used technique to visualize the presence and localization of this compound in cells and tissues. This method typically involves fixing cells or tissue sections and then applying primary antibodies that specifically bind to FLT4. fn-test.comnorthwestern.edurndsystems.comelabscience.com These primary antibodies are subsequently detected using fluorescently labeled secondary antibodies, allowing for the visualization of FLT4 under a fluorescence microscope. fn-test.com Confocal microscopy is often employed in conjunction with immunofluorescence to obtain high-resolution images and perform colocalization studies with other cellular markers. northwestern.edunih.govnih.gov

Experimental paradigms utilizing immunofluorescence in FLT4 research include studies investigating its expression in lymphatic endothelial cells (LECs), vascular endothelial cells, and various non-endothelial cells such as neural stem cells, macrophages, and bone marrow-derived cells. northwestern.edurndsystems.comnih.govnih.govdiva-portal.orgplos.org Researchers use this technique to determine the subcellular localization of FLT4, observing its presence on the cell membrane or within intracellular compartments like the Golgi complex. nih.govdiva-portal.org Immunofluorescence is also instrumental in assessing how different factors, such as growth factors (e.g., VEGF-C, Ang2) or potential therapeutic agents (e.g., fucoidan), influence FLT4 expression levels and cellular distribution. diva-portal.orgoncotarget.comhaematologica.org Furthermore, co-staining for FLT4 and other lymphatic markers, such as LYVE-1, allows for the assessment of lymphatic vessel density in tissues, which is relevant in studies of lymphangiogenesis, tumor progression, and lymphedema. rndsystems.comoncotarget.com

Detailed research findings from immunofluorescence studies have shown that this compound is primarily localized on the cell membrane in certain cancer cell lines, and its internalization can occur upon binding with its ligand VEGF-C. nih.govhaematologica.org Studies on LECs have demonstrated that the proper cell-surface presentation of VEGFR3 (FLT4) is dependent on the presence of Ang2 and Tie1. diva-portal.org Additionally, immunofluorescence has revealed that treatment with compounds like fucoidan (B602826) can lead to a reduction in VEGFR3 expression in human lymphatic endothelial cells and a decrease in lymphatic vessel density within tumors. oncotarget.com

Indocyanine Green (ICG) Lymphography

ICG lymphography is an in vivo imaging technique used to visualize lymphatic vessels and evaluate lymphatic function in real-time, particularly focusing on superficial lymphatic networks. aacrjournals.orgresearchgate.netarizona.eduamegroups.org The method involves the intradermal injection of ICG dye, a near-infrared fluorescent contrast agent. aacrjournals.orgresearchgate.netarizona.eduamegroups.orgjci.org The flow of the ICG dye through the lymphatic vessels is then tracked and visualized using near-infrared fluorescence imaging systems. aacrjournals.orgresearchgate.netarizona.eduamegroups.orgjci.org

In the context of FLT4 research, ICG lymphography is a valuable tool, especially in studies related to primary lymphedema, such as Milroy disease, which is often caused by mutations in the FLT4 gene. researchgate.netarizona.eduresearchgate.netmdpi.comnih.gov This technique allows researchers and clinicians to visualize lymphatic drainage patterns and identify functional abnormalities. researchgate.netarizona.eduamegroups.orgresearchgate.netnih.gov Observed patterns of lymphatic dysfunction in patients with FLT4 mutations using ICG lymphography include delayed contrast enhancement, the presence of tortuous lymphatic vessels, poorly defined vessel walls, and dermal backflow, which can manifest as Splash, Stardust, or Diffuse patterns depending on the severity. researchgate.netarizona.eduamegroups.orgresearchgate.netnih.gov

Research findings from ICG lymphography in patients with Milroy disease and identified FLT4 mutations have shown characteristic lymphatic defects, such as substantially delayed and tortuous lymphatic vessels in the affected limbs. researchgate.netmdpi.comnih.gov In some severe cases, ICG lymphography revealed a complete lack of visualization of initial lymphatic vessels in the skin, which was further supported by histological findings. researchgate.netmdpi.comnih.gov Experimental studies using genetically modified mouse models, such as Chy mice with a VEGFR3 mutation, have also utilized ICG imaging (including modified formulations like liposomal ICG) to demonstrate impaired lymphatic function, characterized by a lack of enhancement in draining lymph nodes and slower clearance of the dye from the injection site. aacrjournals.org Modified ICG formulations, such as liposomal ICG (LP-ICG), have been developed to enhance the stability and signal of the dye and improve its specific uptake by the lymphatic system, enabling more quantitative assessments of lymphatic flow. aacrjournals.org It is important to note that ICG lymphography has limitations, including a limited depth of penetration, which may affect the visualization of deeper lymphatic vessels. amegroups.org

Detailed Research Findings and Data Illustration

Studies combining genetic analysis of FLT4 mutations with ICG lymphography have provided crucial insights into the genotype-phenotype correlations in lymphatic disorders. For instance, research on patients with Milroy disease has correlated specific FLT4 variants with observed lymphatic dysfunction patterns via ICG lymphography. researchgate.netmdpi.comnih.gov

The following table illustrates representative findings on the correlation between a specific VEGFR3 (FLT4) genotype and protein staining intensity observed through immunohistochemistry, a related antibody-based imaging technique. researchgate.net

VEGFR3 rs307826 GenotypeVEGFR3 Staining (0)VEGFR3 Staining (1)VEGFR3 Staining (2)
AA (n=53)2 (4%)18 (34%)33 (62%)
AG (n=10)2 (20%)7 (70%)1 (10%)

Data adapted from research correlating VEGFR3 protein expression with genotype in a specific context, illustrating how imaging (immunohistochemistry in this case) provides quantitative data on protein levels. researchgate.net

Similarly, quantitative data from ICG lymphography in patients with FLT4 mutations can include measurements of dye transport time, the extent of dermal backflow, and the visualization or absence of specific lymphatic structures, providing objective measures of lymphatic function impairment. researchgate.netresearchgate.netmdpi.comnih.gov

Future Research Directions and Mechanistic Therapeutic Avenues

Elucidating Uncharacterized Signaling Partners and Pathways

The canonical FLT4 signaling pathway is initiated by the binding of its ligands, Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D, leading to receptor dimerization and autophosphorylation of its tyrosine kinase domains. nih.govmdpi.com This activation triggers downstream cascades, principally the PI3K-Akt and MAPK-ERK pathways, which promote the proliferation, migration, and survival of lymphatic endothelial cells. mdpi.com While key adapter proteins like SHC1, GRB2, and PIK3R1 are known interactors, a complete picture of the FLT4 interactome remains elusive. genecards.orgfrontiersin.org

Future research must focus on identifying novel and context-dependent binding partners that fine-tune FLT4 signaling. The receptor's function is modulated by its dimerization status; it can form homodimers or heterodimerize with VEGFR-2, leading to distinct downstream effects. nih.gov For instance, studies suggest that VEGFR-3 homodimers preferentially activate the ERK pathway, while VEGFR-2/VEGFR-3 heterodimers activate AKT signaling. nih.gov Furthermore, co-receptors such as Neuropilin-2 (NRP2) and regulatory proteins like the transmembrane phosphatase VE-PTP modulate signal transduction, yet the full extent of their influence is not completely understood. nih.gov

A significant area for investigation is the cross-talk between FLT4 and other signaling pathways. Recent evidence demonstrates that the Notch ligand Dll4 can suppress Vegfc/Flt4 signaling in developing arteries. nih.govuq.edu.aubiologists.com This interaction suggests a mechanism for the differential response of various vessel types to a constant presence of VEGF-C during development. nih.govuq.edu.au Elucidating the molecular basis of this and other pathway interactions will be critical for understanding the tissue-specific functions of FLT4.

Investigation of Gene-Environment Interactions in Disease Manifestation

The clinical presentation of diseases linked to FLT4 mutations can be highly variable, even among individuals within the same family who carry the identical mutation. sgul.ac.uk This variability strongly suggests the influence of other genetic modifiers and/or environmental factors in disease penetrance and expressivity. sgul.ac.uk

A compelling avenue for future research is the exploration of these gene-environment interactions. For example, studies on TOF-associated FLT4 variants suggest that environmental stressors could play a role. Truncating variants that might otherwise be degraded through nonsense-mediated decay (NMD) could potentially escape this surveillance mechanism under certain conditions, such as hypoxia. nih.gov This escape would lead to the production of a truncated protein, contributing to the proteostatic stress mechanism that underlies the cardiac phenotype. nih.gov Investigating how environmental factors like hypoxia, inflammation, or metabolic state influence the processing and function of mutant FLT4 proteins is a critical next step.

Development of Novel Mechanistic Probes and Antagonists for FLT4 Signaling Pathway Modulation

Targeting FLT4 signaling holds significant therapeutic promise, necessitating the development of specific molecular tools to modulate its activity. While several multi-kinase inhibitors that affect FLT4 are in use, there is a growing need for highly selective antagonists and novel mechanistic probes.

One such selective inhibitor is MAZ51, which specifically targets the VEGFR-3 tyrosine kinase. medchemexpress.comselleckchem.com Its mechanism involves forming stable complexes with the receptor through electrostatic interactions and π-π stacking, which sterically hinders receptor dimerization and blocks signal transduction. scbt.com Crucially, MAZ51 inhibits VEGF-C-induced activation of VEGFR-3 without affecting VEGFR-2, offering a more targeted approach. medchemexpress.com

Beyond small molecules, novel biological antagonists are being explored. Recently, peptides derived from the intracellular domain of FLT4 have been developed. nih.gov These peptides, such as the novel peptide P4, are designed to act with dominant-negative activity, effectively inhibiting the receptor's function. nih.gov Such probes are not only potential therapeutics but also valuable research tools for dissecting the specific roles of FLT4 signaling in different biological contexts. The development of additional selective inhibitors and probes will be essential for both basic research and clinical applications.

Table 2: Examples of FLT4 Antagonists and Their Mechanisms

AntagonistTypeMechanism of Action
MAZ51Small MoleculeSelectively inhibits VEGFR-3 by hindering receptor dimerization through electrostatic and π-π stacking interactions. medchemexpress.comscbt.com
AAL-993Small MoleculeForms stable complexes with the receptor, altering its conformational dynamics and hindering activation. scbt.com
ForetinibSmall MoleculeDisrupts the receptor's conformational stability through hydrogen bonding and hydrophobic interactions. scbt.com
Peptide 4 (P4)PeptideDerived from the intracellular domain of FLT4, it exerts a dominant-negative effect on receptor function. nih.gov

FLT4 as a Mechanistic Target for Therapeutic Intervention in Lymphatic Disorders and Cancer Progression

The central role of FLT4 in lymphangiogenesis makes it a prime mechanistic target for a range of diseases, particularly lymphatic disorders and cancer. mdpi.comjensenlab.org The therapeutic strategy depends on whether the goal is to enhance or inhibit its function.

In lymphatic disorders like Milroy disease, which is caused by loss-of-function mutations, the therapeutic goal is to restore signaling. Preclinical studies in mouse models have shown that virus-mediated gene therapy to deliver VEGF-C, the natural ligand for FLT4, can stimulate the generation of new, functional lymphatic vessels, effectively bypassing the deficient receptor signaling. taylorandfrancis.com This demonstrates the potential for ligand-based therapies to reactivate the pathway.

In cancer, the focus is on inhibiting FLT4 signaling. Many tumors induce lymphangiogenesis by secreting VEGF-C and VEGF-D, creating pathways for metastatic spread to lymph nodes. taylorandfrancis.com Mechanistically, blocking FLT4 signaling in the tumor microenvironment can inhibit the proliferation and survival of lymphatic endothelial cells, thereby preventing the formation of these escape routes. jensenlab.org Furthermore, FLT4 signaling is not limited to the lymphatic system; it also plays a role in tumor angiogenesis by modulating VEGFR-2 signaling and controlling blood vessel permeability. ahajournals.org Therefore, inhibiting FLT4 can have a dual anti-angiogenic and anti-lymphangiogenic effect.

An emerging area of interest is the immunomodulatory role of FLT4 inhibition. Studies in acute myeloid leukemia (AML) have shown that the FLT4 antagonist MAZ51 can restore the function of dysfunctional natural killer (NK) cells and T cells within the tumor environment. nih.gov Treatment with FLT4-targeting peptides also restored T and NK cell levels and decreased regulatory T cells, suggesting that blocking FLT4 can enhance anti-tumor immunity. nih.gov This positions FLT4 as a multi-faceted therapeutic target whose inhibition can simultaneously disrupt tumor vascularization, prevent lymphatic metastasis, and reinvigorate the immune response.

Q & A

Q. What experimental models are most suitable for studying FLT4's role in cardiovascular and lymphatic development?

Answer: Zebrafish (Danio rerio) and human umbilical vein endothelial cells (HUVECs) are widely used. Zebrafish allow for in vivo analysis of cardiac phenotypes (e.g., reduced heart size, altered looping) via FLT4 knockdown and rescue experiments with wild-type (WT) or mutant mRNA . HUVECs are ideal for in vitro studies of subcellular localization (e.g., perinuclear ER aggregation in TOF variants) and proteostatic signaling using immunostaining and differential fractionation .

Q. How can CRISPR/Cas9 be applied to investigate FLT4 function in cellular systems?

Answer: FLT4-knockout HEK293T cells (generated via CRISPR/Cas9) enable mechanistic studies of FLT4-dependent signaling pathways. These models are validated through functional assays, such as ligand-binding studies (e.g., VEGF-C/D responsiveness) and transcriptomic profiling to identify downstream targets .

Q. What immunohistochemical (IHC) methods validate FLT4 expression and localization in clinical samples?

Answer: Polyclonal antibodies targeting FLT4 (e.g., AA 640–700 epitope) are used for Western blot (WB), ELISA, and IHC in human tissues. Protocols include antigen retrieval, blocking with serum, and visualization using HRP-conjugated secondary antibodies. Cross-reactivity with mouse and rat FLT4 should be validated .

Q. How are FLT4-associated signaling pathways distinguished in angiogenesis vs. lymphangiogenesis?

Answer: RNA sequencing (RNAseq) of FLT4-expressing endothelial cells reveals distinct gene expression profiles. For example, TOF variants activate proteostatic (e.g., HSPA5/GRP78) and metabolic pathways, while MD variants disrupt lymphatic-specific signaling (e.g., VEGF-C/FLT4 axis) .

Advanced Research Questions

Q. What methodologies identify FLT4 variants causing ER stress and proteostatic dysregulation?

Answer: Immunoblotting for ER stress markers (e.g., HSPA5/GRP78) and qPCR of downstream genes (DDIT3/CHOP, DNAJB9) in FLT4-expressing HUVECs or HeLa cells. TOF variants (e.g., C51W, 1-736*) show stronger ER retention and proteostatic activation compared to WT or MD variants .

Q. How do hypoxia mimetics influence FLT4 truncating variants (PTVs) in experimental systems?

Answer: Dimethyloxallyl glycine (DMOG) and CoCl₂ stabilize PTV mRNA/protein levels by inhibiting nonsense-mediated decay (NMD) under low-oxygen conditions. Minigene reporters and RNAseq quantify stabilization effects, mimicking embryonic hypoxia to study gene-environment interactions .

Q. What transcriptomic approaches dissect FLT4's pleiotropic roles in cardiogenesis vs. lymphangiogenesis?

Answer: RNAseq with 3D principal component analysis (PCA) clusters TOF and MD variants based on transcriptome profiles. Key pathways include Wnt/β-catenin (cardiogenesis) and VEGF-C/FLT4 (lymphangiogenesis). Functional validation uses zebrafish rescue experiments with WT/mutant FLT4 mRNA .

Q. How are FLT4 variants classified as pathogenic in congenital disorders like TOF and Milroy disease?

Answer: Whole-exome sequencing (WES) identifies heterozygous variants: TOF-linked variants are N-terminal missense or C-terminal truncations (e.g., P30fsR3*), while MD variants cluster in tyrosine kinase domains (TK1/TK2). Immunoglobulin domain variants (e.g., novel MD cases) require functional assays to confirm pathogenicity .

Q. What experimental designs address incomplete penetrance of FLT4 variants in TOF?

Answer: Copy number variant (CNV) studies and gnomAD data assess allele frequency (e.g., P30fsR3* MAF∼8e⁻⁶). Hypoxia-mimetic treatments in cell models test gene-environment interactions, while zebrafish models quantify rescue efficiency of WT vs. mutant FLT4 mRNA .

Data Contradiction Analysis

Q. How can conflicting reports on FLT4's role in cancer metastasis be resolved?

Answer: Discrepancies arise from context-dependent FLT4 expression. In colorectal cancer (CRC), elevated FLT4 correlates with metastasis (via VEGF-C/FLT4 axis), while other cancers show no association. Genistein downregulates FLT4 transcription, suggesting therapeutic potential. Functional studies (e.g., kinase inhibition assays) clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.